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  • Product: (4-Amino-3-chlorophenyl)methanol
  • CAS: 113372-69-3

Core Science & Biosynthesis

Foundational

(4-Amino-3-chlorophenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (4-Amino-3-chlorophenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-Amino-3-chlorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Amino-3-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Amino-3-chlorophenyl)methanol, a key chemical intermediate. The document details its core physicochemical properties, including its molecular weight and formula, and presents a plausible, detailed protocol for its synthesis and purification. Furthermore, it explores the compound's applications as a versatile building block in medicinal chemistry and materials science. Methodologies for its analytical characterization via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are described, alongside a thorough summary of critical safety, handling, and storage protocols. This guide is intended to serve as an essential resource for scientists leveraging this compound in research and development.

Core Compound Identity and Physicochemical Properties

(4-Amino-3-chlorophenyl)methanol, identified by the CAS Number 113372-69-3, is a substituted aromatic compound containing an aminobenzyl alcohol core structure.[1][2][3] The presence of three distinct functional groups—a primary amine (-NH₂), a chloro (-Cl) substituent, and a hydroxymethyl (-CH₂OH) group—on the benzene ring makes it a highly functional and valuable scaffold for organic synthesis. Its structural attributes allow for selective chemical modifications at multiple sites, rendering it a versatile intermediate in the development of complex target molecules.

The fundamental properties of (4-Amino-3-chlorophenyl)methanol are summarized in the table below.

PropertyValueSource(s)
CAS Number 113372-69-3[1][2][3]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][2][3]
IUPAC Name (4-amino-3-chlorophenyl)methanol[3]
SMILES OCC1=CC=C(N)C(Cl)=C1[1][2]
Purity Typically ≥95-97%[2][3]
Topological Polar Surface Area (TPSA) 46.25 Ų[2]
LogP (predicted) 1.41[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Storage Conditions Room temperature, inert atmosphere, dark place, sealed in dry conditions (2-8°C recommended for long-term storage)[1][2]

Synthesis and Purification Workflow

The synthesis of (4-Amino-3-chlorophenyl)methanol is not trivial due to its multiple reactive functional groups. A robust and common strategy in organic chemistry for preparing primary alcohols is the reduction of a corresponding carboxylic acid or ester. This approach is favored for its high efficiency and yield.

2.1 Causality in Experimental Design

The chosen synthetic route involves the reduction of 4-amino-3-chlorobenzoic acid. The carboxylic acid functional group is a stable and readily available precursor. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary to reduce the carboxylic acid directly to the alcohol. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), because LiAlH₄ reacts exothermically and dangerously with water and other protic solvents. The subsequent purification by column chromatography is essential to separate the desired product from unreacted starting material and reaction byproducts, ensuring high purity for downstream applications.

2.2 Experimental Protocol: Synthesis via Reduction

Objective: To synthesize (4-Amino-3-chlorophenyl)methanol by reducing 4-amino-3-chlorobenzoic acid.

Materials:

  • 4-amino-3-chlorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and anhydrous THF to a flame-dried, three-neck round-bottom flask.

  • Addition of Reducing Agent: Cool the flask to 0°C in an ice bath. Slowly and carefully add LiAlH₄ to the stirring THF.

  • Addition of Starting Material: Dissolve 4-amino-3-chlorobenzoic acid in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30-60 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH, and then more deionized water. This procedure, known as the Fieser work-up, is critical for safely neutralizing the reactive hydride and precipitating aluminum salts into a filterable solid.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or ethyl acetate. Combine the organic filtrates.

  • Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield pure (4-Amino-3-chlorophenyl)methanol.

2.3 Visualization of Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Setup: Anhydrous THF in Flask (0°C) add_liah Add LiAlH₄ start->add_liah add_sm Add 4-amino-3-chlorobenzoic acid add_liah->add_sm react Stir at Room Temp (12-18h) add_sm->react quench Quench with H₂O / NaOH (0°C) react->quench filter Filter Aluminum Salts quench->filter dry Dry with MgSO₄ filter->dry concentrate Concentrate in vacuo dry->concentrate column Silica Gel Column Chromatography concentrate->column final (4-Amino-3-chlorophenyl)methanol (Pure Product) column->final

Caption: Workflow for the synthesis and purification of (4-Amino-3-chlorophenyl)methanol.

Applications in Research and Development

The utility of (4-Amino-3-chlorophenyl)methanol stems from its identity as a trifunctional building block. Each functional group serves as a handle for distinct downstream chemical transformations, making it a valuable starting material in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: Analogous compounds, such as (4-Amino-3,5-dichlorophenyl)methanol, are documented as crucial intermediates in the synthesis of antihypertensive drugs, specifically angiotensin II receptor antagonists.[4] The structural motif of (4-Amino-3-chlorophenyl)methanol is similarly incorporated into novel bioactive compounds. The amino group is a nucleophile and can be readily acylated, alkylated, or used in diazotization reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters.

  • Organic Building Block: It serves as a precursor for more complex heterocyclic systems or as a fragment in fragment-based drug design (FBDD). The chlorine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build molecular complexity.

Reactions mol amino Amine (-NH₂) mol->amino Acylation, Alkylation alcohol Alcohol (-CH₂OH) mol->alcohol Oxidation, Esterification chloro Aryl Chloride (-Cl) mol->chloro Cross-Coupling Reactions

Caption: Reactive sites on (4-Amino-3-chlorophenyl)methanol for further synthesis.

Analytical Characterization Protocol

To ensure the identity and purity of (4-Amino-3-chlorophenyl)methanol, especially after synthesis or before use in a critical application, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for this purpose. The following protocol is based on established methods for analyzing similar aminophenol compounds.[5]

Objective: To confirm the identity and assess the purity of a sample of (4-Amino-3-chlorophenyl)methanol.

4.1 Experimental Protocol: LC-MS/MS Analysis

Materials:

  • (4-Amino-3-chlorophenyl)methanol sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Create a working standard for injection (e.g., 10 µg/mL) by diluting the stock solution with a 50:50 methanol:water mixture.

  • LC System Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺, m/z = 158.0.

    • Collision Energy: Optimize for fragmentation (e.g., 15-25 eV).

    • Product Ions (Q3): Monitor for characteristic fragments. A likely fragment is the loss of water [M+H-H₂O]⁺ (m/z = 140.0) or the loss of the hydroxymethyl group.

  • Data Analysis: The compound's identity is confirmed by the co-elution of the peak at the expected retention time with the detection of the correct precursor-to-product ion transition. Purity is estimated by integrating the peak area of the target compound relative to the total ion chromatogram.

4.2 Visualization of Analytical Workflow

Analytical_Workflow prep Sample Prep: 10 µg/mL in 50:50 MeOH:H₂O inject Inject 5 µL into LC System prep->inject separate HPLC Separation (C18 Reverse-Phase) inject->separate ionize ESI+ Ionization separate->ionize select Mass Selection (Q1) m/z = 158.0 [M+H]⁺ ionize->select fragment Collision-Induced Dissociation (CID) select->fragment detect Product Ion Detection (Q3) fragment->detect result Confirm Identity & Purity detect->result

Caption: Workflow for the LC-MS/MS analysis of (4-Amino-3-chlorophenyl)methanol.

Safety, Handling, and Storage

(4-Amino-3-chlorophenyl)methanol is classified as a hazardous substance and requires careful handling to minimize exposure risk.[2][3] The Globally Harmonized System (GHS) classifications and associated safety precautions are outlined below.

Hazard CategoryInformationSource(s)
GHS Pictogram GHS07: Exclamation Mark[2][3]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][6]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7]

5.1 Recommended Handling Procedures

  • Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Handling: Avoid generating dust.[8] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

5.2 Storage Recommendations

  • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1][2]

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Conclusion

(4-Amino-3-chlorophenyl)methanol is a chemical intermediate of significant value to the research and development community. Its defined molecular formula of C₇H₈ClNO and molecular weight of 157.60 g/mol provide the basis for its use in exacting synthetic applications.[1][2] The trifunctional nature of the molecule offers multiple pathways for chemical modification, positioning it as a versatile building block for pharmaceuticals and other complex organic molecules. Adherence to the synthesis, purification, analytical, and safety protocols detailed in this guide will enable researchers to utilize this compound effectively and safely in their work.

References

  • BLD Pharm. (4-Amino-3-chlorophenyl)methanol.

  • Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.

  • ChemScene. (4-Amino-3-chlorophenyl)methanol.

  • PubChemLite. (4-amino-3-fluorophenyl)methanol (C7H8FNO).

  • MySkinRecipes. (4-Amino-3,5-dichlorophenyl)methanol.

  • Carl ROTH. Safety Data Sheet: 4-Aminoantipyrine.

  • ChemicalBook. 4-Aminoacetophenone: properties and applications in versatile fields.

  • PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride.

  • Fluorochem. (4-Amino-3-chlorophenyl)methanol.

  • PubMed Central. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].

  • Fisher Scientific. Safety Data Sheet: 4-Amino-3-chlorophenol.

  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

  • Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.

  • Semantic Scholar. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative.

  • ResearchGate. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

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Exploratory

An In-Depth Technical Guide to the Spectral Analysis of (4-Amino-3-chlorophenyl)methanol

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of (4-Amino-3-chlorophenyl)methanol, a key intermediate in pharmaceutical synthesis. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of (4-Amino-3-chlorophenyl)methanol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation and purity assessment.

Introduction

(4-Amino-3-chlorophenyl)methanol, with the chemical structure provided below, is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a hydroxymethyl group on the benzene ring, imparts specific chemical properties that are crucial for its role in the synthesis of more complex molecules. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, thereby guaranteeing the integrity of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of analyzing (4-Amino-3-chlorophenyl)methanol using state-of-the-art spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, this guide will present predicted spectral data based on fundamental principles and data from analogous structures, coupled with detailed, field-proven protocols for data acquisition.

Chemical Structure:

Figure 1: Chemical structure of (4-Amino-3-chlorophenyl)methanol (CAS No: 113372-69-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the (4-Amino-3-chlorophenyl)methanol molecule.

The "Why" of NMR for (4-Amino-3-chlorophenyl)methanol

For a molecule like (4-Amino-3-chlorophenyl)methanol, NMR serves several critical purposes:

  • Structural Confirmation: It provides definitive proof of the molecular structure by revealing the number of unique proton and carbon environments, their connectivity through spin-spin coupling, and their chemical nature based on their chemical shifts.

  • Isomer Differentiation: NMR can distinguish between isomers, which is crucial as even minor positional changes of the substituents can drastically alter the compound's reactivity and biological activity.

  • Purity Assessment: The presence of impurities can be readily detected and quantified by observing unexpected signals in the NMR spectrum.

Experimental Protocol for NMR Analysis

This protocol outlines a robust, self-validating system for acquiring high-quality NMR spectra of (4-Amino-3-chlorophenyl)methanol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (4-Amino-3-chlorophenyl)methanol sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons (hydroxyl and amine groups) as it can slow down the exchange rate, allowing for their observation.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup (¹H NMR):

    • Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a standard pulse sequence (e.g., a 30° or 90° pulse) with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Instrument Setup (¹³C NMR):

    • Switch the nucleus to ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: NMR analysis workflow for (4-Amino-3-chlorophenyl)methanol.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (4-Amino-3-chlorophenyl)methanol. These predictions are based on established substituent effects on aromatic chemical shifts.

Table 1: Predicted ¹H NMR Data for (4-Amino-3-chlorophenyl)methanol

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2d1HH-2Ortho to the electron-withdrawing Cl and meta to the electron-donating NH₂.
~6.9dd1HH-6Ortho to the electron-donating NH₂ and meta to the Cl.
~6.7d1HH-5Ortho to the electron-donating NH₂ and para to the Cl.
~4.5s2H-CH₂OHMethylene protons adjacent to a hydroxyl group and a benzene ring.
~5.0br s2H-NH₂Amine protons, often broad and exchangeable.
~5.5t1H-CH₂OHHydroxyl proton, often a triplet due to coupling with the adjacent CH₂ group if exchange is slow.

Table 2: Predicted ¹³C NMR Data for (4-Amino-3-chlorophenyl)methanol

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145C-4Carbon attached to the electron-donating amino group.
~135C-1Carbon attached to the hydroxymethyl group.
~130C-2Aromatic carbon deshielded by the adjacent chlorine atom.
~128C-6Aromatic carbon.
~120C-3Carbon attached to the electron-withdrawing chlorine atom.
~115C-5Aromatic carbon shielded by the ortho amino group.
~63-CH₂OHCarbon of the hydroxymethyl group.

Interpretation:

The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The splitting patterns (doublet and doublet of doublets) arise from coupling between adjacent protons. The benzylic protons of the methanol group are expected to appear as a singlet, while the amine and hydroxyl protons will likely be broad singlets that may exchange with deuterium in D₂O.

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For (4-Amino-3-chlorophenyl)methanol, HPLC is essential for determining its purity and for monitoring reaction progress during its synthesis.

The "Why" of HPLC for (4-Amino-3-chlorophenyl)methanol
  • Purity Profiling: HPLC can separate the target compound from starting materials, by-products, and degradation products, providing a detailed purity profile.

  • Quantitative Analysis: With proper calibration, HPLC can accurately determine the concentration of (4-Amino-3-chlorophenyl)methanol in a sample.

  • Stability Indicating: HPLC methods can be developed to separate the analyte from its degradation products, making it a valuable tool in stability studies.

Experimental Protocol for HPLC Analysis

This protocol describes a typical reversed-phase HPLC method suitable for the analysis of (4-Amino-3-chlorophenyl)methanol.

Step-by-Step Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of (4-Amino-3-chlorophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare the mobile phase. A common starting point for aromatic amines is a gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Instrument Setup:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase Gradient: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 240 nm and 290 nm).

Caption: HPLC analysis workflow for (4-Amino-3-chlorophenyl)methanol.

Expected HPLC Data and Interpretation

A successful HPLC separation will yield a chromatogram with a sharp, well-defined peak for (4-Amino-3-chlorophenyl)methanol at a specific retention time. The presence of other peaks would indicate impurities. The retention time is dependent on the specific chromatographic conditions. Given its polarity, a retention time in the mid-range of the gradient is expected. The peak area is proportional to the concentration of the compound, which is the basis for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Mass Identification

LC-MS couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main component and for identifying unknown impurities.

The "Why" of LC-MS for (4-Amino-3-chlorophenyl)methanol
  • Molecular Weight Confirmation: MS provides the molecular weight of the compound, offering strong evidence for its identity.

  • Structural Information from Fragmentation: By inducing fragmentation of the molecule, MS can provide clues about its structure.

  • Trace Impurity Identification: LC-MS is highly sensitive and can detect and help identify impurities present at very low levels.

Experimental Protocol for LC-MS Analysis

The LC conditions are often similar to those used for HPLC-UV analysis. The key difference is the interface to the mass spectrometer.

Step-by-Step Methodology:

  • LC Setup: Use an LC system with conditions similar to those described in the HPLC section. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., volatile buffers like ammonium formate instead of non-volatile phosphate buffers).

  • Mass Spectrometer Setup:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for amines, as the amino group can be readily protonated.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Mode:

      • Full Scan: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

      • Tandem MS (MS/MS): Isolate the molecular ion and fragment it to obtain structural information.

Caption: LC-MS analysis workflow for (4-Amino-3-chlorophenyl)methanol.

Predicted LC-MS Data and Interpretation

Table 3: Predicted Mass Spectral Data for (4-Amino-3-chlorophenyl)methanol

IonPredicted m/zInterpretation
[M+H]⁺158.03Protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at m/z 160.03 with approximately one-third the intensity of the m/z 158.03 peak.[1][2]
[M+H-H₂O]⁺140.02Loss of water from the protonated molecular ion.
[M+H-CH₂O]⁺128.02Loss of formaldehyde.

Interpretation:

In positive ion ESI-MS, (4-Amino-3-chlorophenyl)methanol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 158.03. A key diagnostic feature will be the isotopic pattern of chlorine: a peak at m/z 160.03 with an abundance of about 32% relative to the m/z 158.03 peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2]

Tandem MS (MS/MS) of the m/z 158.03 ion would likely show fragmentation through the loss of water (H₂O) from the hydroxymethyl group to give a fragment at m/z 140.02, or the loss of formaldehyde (CH₂O).[3] The fragmentation pattern of aromatic amines can also involve the loss of HCN.[4][5]

Conclusion

The comprehensive analytical characterization of (4-Amino-3-chlorophenyl)methanol is achievable through the strategic application of NMR, HPLC, and LC-MS. While this guide presents predicted data due to the scarcity of published experimental spectra, the outlined methodologies provide a robust framework for researchers to obtain high-quality, reliable data. The combined information from these techniques allows for unambiguous structural confirmation, rigorous purity assessment, and the identification of potential impurities, thereby ensuring the quality and consistency of this important chemical intermediate in the drug development pipeline.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Guan, X., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(9), 582.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Vlase, G., et al. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Vlase, G., et al. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Foundational

Reported synthesis pathways for (4-Amino-3-chlorophenyl)methanol

This technical guide details the synthesis of (4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3), a critical intermediate in the development of kinase inhibitors and adrenergic agonists. Executive Summary (4-Amino-3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3), a critical intermediate in the development of kinase inhibitors and adrenergic agonists.

Executive Summary

(4-Amino-3-chlorophenyl)methanol is a functionalized benzyl alcohol used primarily as a building block in medicinal chemistry. It serves as a precursor for various pharmacophores, including


-adrenergic agonists and EGFR tyrosine kinase inhibitors.[1]

Safety Advisory: Researchers must note that this compound is identified as a metabolite and DNA adduct of the carcinogen MOCA (4,4'-methylenebis(2-chloroaniline)). While the alcohol itself is a synthetic intermediate, appropriate containment (isolators/fume hoods) is required to prevent exposure.

Retrosynthetic Analysis

The most robust synthetic strategy relies on the chemoselective reduction of the corresponding benzoate ester. This approach avoids the selectivity challenges associated with direct chlorination of 4-aminobenzyl alcohol or the harsh conditions required to reduce the carboxylic acid directly in the presence of a free amine.

Retrosynthesis Target (4-Amino-3-chlorophenyl)methanol (Target) Ester Methyl 4-amino-3-chlorobenzoate (Key Intermediate) Ester->Target Reduction (LiAlH4) Acid 4-Amino-3-chlorobenzoic acid (Commercial Precursor) Acid->Ester Fischer Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic disconnection showing the ester-based pathway.

Primary Synthesis Pathway: The Benzoate Reduction Route

This pathway is preferred for its high yield (~75–90%) and operational simplicity. It consists of two steps: esterification of the acid followed by hydride reduction.[1][2]

Step 1: Synthesis of Methyl 4-amino-3-chlorobenzoate

While the methyl ester is commercially available, it can be synthesized quantitatively from the acid.

  • Reagents: 4-Amino-3-chlorobenzoic acid, Methanol (anhydrous), Conc.

    
    .
    
  • Mechanism: Acid-catalyzed Fischer Esterification.[1]

Protocol:

  • Charge a round-bottom flask with 4-Amino-3-chlorobenzoic acid (1.0 eq).

  • Suspend in Methanol (10 vol).

  • Cool to 0°C. Add Conc.

    
      (1.0 eq) dropwise to control exotherm.
    
  • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of acid.[1]

  • Workup: Cool to RT. Concentrate in vacuo.[1][3][4][5] Neutralize residue with saturated

    
    .[1][5] Extract with Ethyl Acetate.[1][5]
    
  • Yield: Expect >95% as a white/off-white solid.[1]

Step 2: Reduction to (4-Amino-3-chlorophenyl)methanol

This is the critical step. Lithium Aluminum Hydride (


) is the reagent of choice due to its ability to reduce the ester to the alcohol without affecting the aniline nitrogen or the aryl chloride (under controlled conditions).
  • Reagents: Methyl 4-amino-3-chlorobenzoate,

    
     (powder or solution), Anhydrous THF.
    
  • Conditions: Inert atmosphere (

    
     or Ar), Reflux.[1]
    

Detailed Experimental Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.[1][4]

  • Solvent Charge: Add anhydrous THF (15-20 mL per gram of ester) and cool to 0°C.

  • Hydride Addition: Carefully add

    
      (1.5 eq) in portions. Caution: Gas evolution (
    
    
    
    ).
  • Substrate Addition: Dissolve Methyl 4-amino-3-chlorobenzoate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the

    
     suspension at 0°C.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux for 3–5 hours.

    • Checkpoint: TLC should show conversion of the non-polar ester (

      
      ) to the polar alcohol (
      
      
      
      ).
  • Quench (Fieser Method): Cool to 0°C.

    • Add water (

      
       mL = grams of 
      
      
      
      ).[1]
    • Add 15% NaOH (

      
       mL).[1]
      
    • Add water (

      
       mL).[1][6]
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[1] Dry the filtrate over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (DCM:MeOH 95:5).

Quantitative Data Summary:

ParameterSpecification
Precursor Methyl 4-amino-3-chlorobenzoate
Reagent

(1.5 eq)
Solvent THF (Anhydrous)
Typical Yield 76% – 89%
Appearance White to light brown solid
Key Impurity Over-reduced des-chloro analog (rare under reflux)

Alternative Pathways & Precursors

Route B: Nitro-Reduction (Less Favorable)

Starting from 3-chloro-4-nitrobenzyl alcohol or 3-chloro-4-nitrobenzoic acid .

  • Challenge: Reducing the nitro group to an amine (using

    
    , Fe/HCl, or 
    
    
    
    /Pd) often risks hydrogenolysis of the chlorine atom (dehalogenation), especially if catalytic hydrogenation is used.
  • Utility: This route is generally reserved for cases where the nitro-precursor is already available in the library.

Route C: Electrophilic Chlorination

Direct chlorination of 4-aminobenzyl alcohol using NCS (N-chlorosuccinimide).

  • Challenge: Regioselectivity. The amino group strongly activates the ortho positions.[1] While chlorination occurs ortho to the amine, separating the mono-chloro product from di-chloro byproducts can be difficult and lowers overall yield.

Analytical Profile

To validate the synthesis, compare the isolated product against these spectral expectations:

  • Physical State: Solid, mp ~158–160°C (decomposes).[1]

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.15 (d, 1H, Ar-H, meta to amine)
      
    • 
       6.95 (dd, 1H, Ar-H)
      
    • 
       6.70 (d, 1H, Ar-H, ortho to amine)
      
    • 
       5.10 (t, 1H, -OH)
      
    • 
       5.05 (s, 2H, -NH2)
      
    • 
       4.30 (d, 2H, -CH2-)
      

Process Safety & Toxicology (MOCA Context)

This specific alcohol, (4-Amino-3-chlorophenyl)methanol , has been identified in toxicology studies as a DNA-reactive metabolite of MOCA (4,4'-methylenebis(2-chloroaniline)), a curing agent used in polyurethane production.

  • Mechanism: MOCA undergoes N-oxidation and hydroxylation.[1] The cleavage of the methylene bridge can generate this benzyl alcohol derivative.

  • Handling: Treat this compound as a potential mutagen.[1] Use double-gloving and handle only within a certified chemical fume hood.[1]

References

  • Primary Synthesis Protocol

    • New cyclohexylamine derivatives having beta2 adrenergic agonist and m3 muscarinic antagonist activities.[1] (Patent Application). Describes the LiAlH4 reduction of methyl 4-amino-3-chlorobenzoate.

  • Precursor Synthesis (Esterification)

    • Synthesis of methyl 4-amino-3-chlorobenzoate.[4][7][8][9] BenchChem Technical Data.[1]

  • Toxicological Context (MOCA Metabolite)

    • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1] Volume 57.[1] Identifies N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol as a DNA adduct.

  • Alternative Chlorination Methods

    • N-Chlorosuccinimide (NCS) – Reagent Profile.[1] Organic Chemistry Portal.[1]

Sources

Exploratory

(4-Amino-3-chlorophenyl)methanol: A Strategic Bifunctional Scaffold in Medicinal Chemistry

This guide explores the chemical utility, synthesis, and application of (4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3), a bifunctional building block critical in the synthesis of next-generation pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical utility, synthesis, and application of (4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3), a bifunctional building block critical in the synthesis of next-generation pharmaceutical agents, particularly in the respiratory and oncology therapeutic areas.

Executive Summary

(4-Amino-3-chlorophenyl)methanol represents a high-value "linker-scaffold" in modern organic synthesis. Its structure combines a nucleophilic aniline moiety with a versatile hydroxymethyl group, positioned ortho to a chlorine substituent. This unique tris-substituted pattern allows for divergent synthetic pathways: the amine serves as an anchor for heterocycle formation (e.g., quinazolines, ureas), while the benzyl alcohol functions as a modifiable "handle" for chain extension via oxidation, halogenation, or etherification.

While structurally related to the phenol intermediates used in blockbuster kinase inhibitors (e.g., Lenvatinib), this methanol variant is specifically valued in the development of Muscarinic Antagonist-Beta2 Agonist (MABA) dual-pharmacology agents and novel dihydrothieno-pyridine scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name (4-Amino-3-chlorophenyl)methanol
CAS Number 113372-69-3
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, Methanol, THF; slightly soluble in water
pKa (Amine) ~3.5–4.0 (lowered by ortho-Cl electron withdrawal)
Key Hazards Skin/Eye Irritant (H315, H319); Potential STOT-SE (H335)

Synthetic Routes

The industrial preparation of (4-Amino-3-chlorophenyl)methanol typically proceeds via the reduction of its corresponding ester precursor.[1] This method is preferred over direct reduction of the carboxylic acid due to milder conditions and easier purification.

Primary Route: Hydride Reduction of Methyl Benzoate Derivative

The most robust pathway involves the reduction of Methyl 4-amino-3-chlorobenzoate using Lithium Aluminum Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).

Synthesis SM Methyl 4-amino-3-chlorobenzoate (Ester Precursor) Inter Tetrahedral Aluminate Complex SM->Inter Hydride Attack Reagent LiAlH4 (2.0 equiv) THF, 0°C to RT Reagent->Inter Product (4-Amino-3-chlorophenyl)methanol (Target Alcohol) Inter->Product Aq. Workup (Fieser Method)

Figure 1: Standard synthetic workflow for the reduction of the ester precursor.

Alternative Route: Borane Reduction

For laboratories avoiding aluminum hydrides, Borane-THF (BH₃·THF) or Borane-DMS complexes can selectively reduce the carboxylic acid (4-amino-3-chlorobenzoic acid) to the alcohol in the presence of the free amine, though cost is generally higher.

Reactivity & Functionalization Strategies

The compound's utility stems from its ability to react selectively at three distinct sites.

Site A: The Benzyl Alcohol (Linker Generation)
  • Activation: Conversion to 4-amino-3-chlorobenzyl chloride using Thionyl Chloride (SOCl₂) allows for S_N2 displacement by amines or thiols.

  • Oxidation: Selective oxidation with MnO₂ or IBX yields 4-amino-3-chlorobenzaldehyde , a critical intermediate for reductive amination sequences.

Site B: The Aniline Amine (Scaffold Construction)
  • Acylation/Urea Formation: Reaction with isocyanates generates urea linkages common in kinase inhibitors.

  • Heterocyclization: Condensation with amidines or ortho-esters can fuse a pyrimidine ring, utilizing the ortho-chloro group for intramolecular cyclization (though less common than ortho-fluoro analogs).

Site C: The Ortho-Chloro Substituent
  • Electronic Modulation: The chlorine atom reduces the basicity of the amine and sterically influences binding in the enzyme pocket.

  • Cross-Coupling: Under forcing Pd-catalyzed conditions (Buchwald-Hartwig), the chloride can be displaced, though it is generally stable under standard nucleophilic conditions.

Reactivity Center (4-Amino-3-chlorophenyl)methanol Aldehyde Benzaldehyde Deriv. (Reductive Amination) Center->Aldehyde MnO2 or IBX Oxidation Chloride Benzyl Chloride (Alkylation Agent) Center->Chloride SOCl2 DCM Urea Diaryl Urea (Kinase Inhibitor Motif) Center->Urea R-N=C=O (Isocyanate) Amide Acetamide/Amide (Prodrugs) Center->Amide Ac2O or R-COCl

Figure 2: Divergent reactivity map demonstrating the scaffold's versatility.

Case Studies in Drug Discovery

Case Study 1: MABA (Muscarinic Antagonist-Beta2 Agonist) Synthesis

In the development of dual-pharmacology bronchodilators for COPD, the (4-amino-3-chlorophenyl)methanol motif serves as the "head group" for the Beta2-agonist portion of the molecule.

  • Mechanism: The benzyl alcohol is converted to a bromide or chloride and coupled with a lipophilic amine tail. The aniline nitrogen forms hydrogen bonds within the β2-adrenergic receptor active site (Ser203/Ser207 residues).

  • Significance: The ortho-chloro group optimizes metabolic stability and receptor residence time compared to the unsubstituted aniline.

Case Study 2: Dihydrothieno[3,2-b]pyridine Inhibitors

Patent literature (e.g., WO2019067442) highlights the use of this alcohol in constructing tricyclic heteroaromatic systems.

  • Protocol: The alcohol is often protected or reacted in situ during the assembly of the core pyridine ring, eventually serving as a solvent-exposed polar group to improve solubility of the final drug candidate.

Detailed Experimental Protocols

Protocol A: Reduction of Methyl 4-amino-3-chlorobenzoate

This protocol yields the target alcohol in high purity suitable for GMP steps.

Reagents:

  • Methyl 4-amino-3-chlorobenzoate (10.0 g, 54 mmol)

  • LiAlH₄ (2.0 M in THF, 30 mL, 60 mmol)

  • Anhydrous THF (150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser.

  • Dissolution: Charge the flask with Methyl 4-amino-3-chlorobenzoate and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer the LiAlH₄ solution to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C. Caution: Exothermic gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) until ester spot disappears.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 2.3 mL water

    • 2.3 mL 15% NaOH

    • 6.9 mL water

  • Workup: Stir the resulting suspension for 30 minutes until a white granular precipitate forms. Add MgSO₄ to dry.[2] Filter through a Celite pad.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol as a pale brown solid. Recrystallize from EtOAc/Heptane if necessary.

Protocol B: Conversion to 4-Amino-3-chlorobenzyl chloride

Essential for coupling reactions.

Procedure:

  • Dissolve (4-Amino-3-chlorophenyl)methanol (1.0 eq) in DCM (10 vol).

  • Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Evaporate volatiles to dryness to obtain the hydrochloride salt of the benzyl chloride. Note: The free base is unstable and prone to polymerization; use the salt immediately.

Safety & Toxicology Note

Critical Insight: Researchers must be aware that (4-Amino-3-chlorophenyl)methanol is a known metabolite of MBOCA (4,4'-methylenebis(2-chloroaniline)), a potent carcinogen.

  • Metabolic Pathway: MBOCA undergoes cleavage of the methylene bridge in vivo, releasing this alcohol.

  • Implication: While the alcohol building block itself is less hazardous than the parent diamine, it should be handled with high-potency containment protocols (fume hood, double gloves) due to its structural relationship to genotoxic aromatic amines.

References

  • ChemScene. (2024). (4-Amino-3-chlorophenyl)methanol Product Data and CAS 113372-69-3. Link

  • Almirall, S.A. (2010). New cyclohexylamine derivatives having beta2 adrenergic agonist and m3 muscarinic antagonist activities. Patent EP2386555A1. Link

  • Hutchinson, D. et al. (2019). Dihydrothieno[3,2-b]pyridine compounds. Patent WO2019067442A1. Link

  • Centers for Disease Control and Prevention (CDC). (2019). Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). Link

  • Organic Syntheses. (2010). General Procedures for Reduction of Esters with Lithium Aluminum Hydride. Link

Sources

Foundational

(4-Amino-3-chlorophenyl)methanol: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (4-Amino-3-chlorophenyl)methanol has emerged as a critical structural motif and versatile synthetic intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-3-chlorophenyl)methanol has emerged as a critical structural motif and versatile synthetic intermediate in the development of contemporary therapeutics. Its unique substitution pattern—a primary amine, a chlorine atom, and a hydroxymethyl group on a phenyl ring—offers a trifecta of reactive sites that medicinal chemists leverage to construct complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical rationale, and primary research applications of (4-Amino-3-chlorophenyl)methanol, with a particular focus on its pivotal role in the synthesis of kinase inhibitors and other targeted therapies. Detailed synthetic protocols, workflow diagrams, and a summary of its applications are presented to equip researchers with the technical insights required to effectively utilize this valuable building block.

Introduction: The Strategic Value of (4-Amino-3-chlorophenyl)methanol

(4-Amino-3-chlorophenyl)methanol, with a molecular weight of 157.60 g/mol , is a substituted aniline derivative whose value lies not in its intrinsic biological activity, but in its function as a highly versatile molecular scaffold[1]. The strategic placement of its functional groups is key to its utility:

  • Primary Aromatic Amine (-NH₂): Serves as a potent nucleophile or a site for diazotization, enabling the formation of amides, sulfonamides, and a variety of heterocyclic systems. This group is frequently used to build the core structure of kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the target enzyme.

  • Benzylic Alcohol (-CH₂OH): A primary alcohol that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This provides a key attachment point for introducing side chains that can modulate potency, selectivity, and pharmacokinetic properties.

  • Chlorine Atom (-Cl): An ortho-directing deactivating group that influences the reactivity of the aromatic ring. It can also serve as a handle for cross-coupling reactions or act as a steric and electronic modulator to fine-tune ligand-protein interactions.

This unique combination makes (4-Amino-3-chlorophenyl)methanol an important intermediate for pharmaceuticals targeting a range of diseases, including cancer, cardiovascular conditions, and neurological disorders[2].

Synthesis and Chemical Properties

The synthesis of (4-Amino-3-chlorophenyl)methanol is typically achieved through the reduction of a corresponding nitro or carbonyl precursor. A common laboratory and industrial-scale approach involves the reduction of methyl 4-amino-3-chlorobenzoate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Key Chemical Properties:

Property Value
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [1]
Appearance Off-white to light brown crystalline solid
Purity Typically >97%[1]

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

This data is compiled from commercially available sources.

Core Research Applications in Medicinal Chemistry

The primary application of (4-Amino-3-chlorophenyl)methanol is as a key intermediate in the synthesis of small molecule inhibitors, particularly for protein kinases, which are critical targets in oncology and immunology.

Keystone in the Synthesis of Kinase Inhibitors

The structure of (4-Amino-3-chlorophenyl)methanol is embedded within the core of numerous patented and investigational kinase inhibitors. The amine group is often used to construct a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine or a pyrazole, which mimics the adenine region of ATP and binds to the kinase hinge region.

Example Application: Synthesis of AKT Kinase Inhibitors

The Protein Kinase B (AKT) signaling pathway is a major oncogenic pathway often dysregulated in cancers like glioma[3][4]. The discovery of AZD5363, a potent, orally bioavailable AKT inhibitor, highlights the utility of this scaffold. The synthesis involves coupling the amine of a piperidine derivative to a pyrimidine core, with the (4-chlorophenyl) moiety being a key component of the final structure that enhances potency[5][6].

Below is a generalized workflow illustrating how the (4-Amino-3-chlorophenyl)methanol scaffold is incorporated into a kinase inhibitor framework.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Core Assembly cluster_2 Step 3: Elaboration & Final Product A (4-Amino-3-chlorophenyl)methanol B Protection of Amine/Alcohol A->B C Activation of Alcohol (e.g., Mesylation) B->C E Coupling Reaction (e.g., SNAr) C->E Reactant D Heterocyclic Core (e.g., Pyrrolopyrimidine) D->E F Intermediate Scaffold E->F G Deprotection F->G H Side Chain Addition G->H I Final Kinase Inhibitor H->I

Caption: Generalized synthetic workflow for kinase inhibitor synthesis.

Development of TRP Channel Modulators

Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, are ion channels that play a crucial role in pain and inflammation[7][8]. Dual antagonists of these channels are promising new agents for pain management[9]. (4-Amino-3-chlorophenyl)methanol derivatives are utilized in the synthesis of these modulators. The aminophenyl moiety can be incorporated into heterocyclic structures like benzimidazolones, which serve as a core region for these antagonists[9].

Synthesis of Other Biologically Active Molecules

The utility of this intermediate extends beyond kinase and ion channel modulators. It has been employed in the synthesis of:

  • Factor Xa Inhibitors: Used in the development of anticoagulants for treating thromboembolic disorders[10].

  • Antihypertensive Agents: As a building block for angiotensin II receptor antagonists[11].

  • Agrochemicals: The pyrimidine core, often synthesized from related structures, is found in various pesticides and herbicides[12].

Summary of Applications

The following table summarizes key therapeutic targets and compound classes synthesized using (4-Amino-3-chlorophenyl)methanol or closely related aminophenyl intermediates.

Target ClassSpecific Target(s)Resulting Compound ClassTherapeutic Area
Protein Kinases AKT, JAK, PKBβPyrrolo[2,3-d]pyrimidines, Pyrano[2,3-c]pyrazolesOncology, Inflammation[3][4][5]
Ion Channels TRPA1, TRPV1Benzimidazolones, OxadiazolesPain, Inflammation[9]
Coagulation Factors Factor XaMorpholinonesThrombosis[10]
GPCRs Angiotensin II ReceptorVarious HeterocyclesHypertension[11]
Fatty Acid Binding Proteins FABP4PyridazinonesMetabolic Diseases, Cancer[13]

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative protocol for a key synthetic step involving an aminophenyl intermediate, adapted from literature procedures for the synthesis of precursors to biologically active molecules. This example illustrates a standard catalytic reduction.

Reaction: Catalytic Hydrogenation of a Nitro Precursor

This procedure outlines the reduction of a nitrophenyl morpholinone to the corresponding aminophenyl morpholinone, a common transformation for which (4-Amino-3-chlorophenyl)methanol could be a precursor or analogue.

G start Start prep 1. Charge Reactor - 4-(4-nitrophenyl)-3-morpholinone - Ethanol (Solvent) - Pd/C Catalyst (5%) start->prep react 2. Hydrogenation - Pressurize with H₂ (3-5 bar) - Heat to 50-70°C - Monitor reaction by TLC/HPLC prep->react filter 3. Work-up - Cool and vent reactor - Filter through Celite to remove catalyst - Wash filter cake with ethanol react->filter concentrate 4. Isolation - Concentrate filtrate in vacuo filter->concentrate purify 5. Purification - Recrystallize from suitable solvent (e.g., Ethanol/Water) concentrate->purify end End (4-Aminophenyl)-3-morpholinone purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Methodology:

  • Reactor Setup: A pressure-rated hydrogenation vessel is charged with 4-(4-nitrophenyl)-3-morpholinone (1.0 eq), ethanol as the solvent (10-15 volumes), and a catalytic amount of 5% Palladium on Carbon (Pd/C) (0.01-0.05 eq).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 3-5 bar. The reaction mixture is stirred vigorously and heated to 50-70°C.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Catalyst Removal: After completion, the reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethanol to ensure complete recovery of the product.

  • Product Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 4-(4-aminophenyl)-3-morpholinone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the nitro starting material and the appearance of the amino product via HPLC. The final product's identity and purity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against a reference standard.

Conclusion and Future Perspectives

(4-Amino-3-chlorophenyl)methanol is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-configured arrangement of key functional groups provides a reliable and efficient starting point for the synthesis of complex molecular architectures targeting a wide array of diseases. As drug discovery continues to move towards highly specific, targeted therapies, the demand for versatile and intelligently designed building blocks like (4-Amino-3-chlorophenyl)methanol will undoubtedly grow. Future research will likely see its incorporation into novel scaffolds for emerging target classes and its use in the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing its role as a linchpin intermediate in pharmaceutical research.

References

  • MySkinRecipes. (n.d.). (4-Amino-3,5-dichlorophenyl)methanol. Retrieved from MySkinRecipes.
  • Google Patents. (2020). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Negri, S., et al. (2024). Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. Pharmaceuticals, 17(3), 344. [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from Arkivoc. [Source for pyrimidine synthesis in agrochemicals]
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Annals of Medicine, 54(1), 2549-2561. [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from Frontiers in Chemistry.
  • Crocetti, L., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie. [Link]

  • MDPI. (2024). Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. Retrieved from [Link]

  • Google Patents. (2005). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Preprints.org. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Source for AZD5363 discovery]
  • PMC. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • ResearchGate. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

Sources

Exploratory

A Technical Guide to Sourcing and Qualification of (4-Amino-3-chlorophenyl)methanol for Research and Drug Development

This guide provides an in-depth technical overview of (4-Amino-3-chlorophenyl)methanol (CAS No. 113372-69-3), a key chemical intermediate for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (4-Amino-3-chlorophenyl)methanol (CAS No. 113372-69-3), a key chemical intermediate for researchers, scientists, and professionals in drug development. It offers a comprehensive look at commercial suppliers, quality control considerations, and the scientific context for its use.

Introduction: The Chemical and Its Significance

(4-Amino-3-chlorophenyl)methanol, with the molecular formula C₇H₈ClNO, is a substituted aniline derivative. Its structure, featuring an amino group, a chlorine atom, and a hydroxymethyl group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Substituted anilines are a cornerstone in medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas, including oncology, and neurology.[1] The specific substitution pattern of (4-Amino-3-chlorophenyl)methanol offers a unique combination of reactivity and physicochemical properties that can be exploited in the design of novel bioactive compounds.

Commercial Suppliers: A Comparative Analysis

The selection of a reliable supplier is a critical first step in any research or development project. The quality of the starting materials directly impacts the success of subsequent synthetic steps and the integrity of the final product. Below is a comparative table of known commercial suppliers of (4-Amino-3-chlorophenyl)methanol.

SupplierProduct NumberPurity SpecificationAvailable Pack SizesAdditional Notes
ChemScene CS-0378804≥95%CustomOffers custom synthesis and commercial production services.[2]
Fluorochem F76145197%1g, 5g, 10gProvides detailed chemical properties and hazard information.
BLD Pharm BD123456Not specifiedCustomProvides basic chemical information and documentation like NMR, HPLC, LC-MS.[3]
Biosynth EEA31794Not specified2.5gMarketed as a reference standard for pharmaceutical testing.[4]

Expert Insight: When evaluating suppliers, it is crucial to look beyond the catalog information. Requesting a sample for in-house analysis and, most importantly, a batch-specific Certificate of Analysis (CoA) is a standard and necessary due diligence step.

Quality Control and Analytical Validation: Ensuring Fitness for Purpose

The assurance of quality for a starting material like (4-Amino-3-chlorophenyl)methanol is paramount. A thorough analytical validation provides the necessary confidence in its identity, purity, and consistency.

The Certificate of Analysis (CoA): Your First Line of Defense

A Certificate of Analysis is a formal document from the supplier that provides detailed information about a specific batch of a chemical.[5] It is a critical document for quality assurance.

Key Sections of a CoA to Scrutinize:

  • Product Information: Confirms the product name, CAS number, molecular formula, and molecular weight.

  • Batch Number: Uniquely identifies the specific production lot.

  • Appearance: A qualitative check for physical consistency. For (4-Amino-3-chlorophenyl)methanol, this is typically a solid.

  • Identity: Usually confirmed by ¹H NMR, ensuring the structure is consistent with the expected compound.

  • Purity: Most commonly determined by High-Performance Liquid Chromatography (HPLC), providing a quantitative measure of the main component.

Potential Impurities: A Look into the Synthesis

Potential Impurity Profile:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • By-products: Isomeric forms or products from side reactions.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Degradation Products: Formed due to instability over time or exposure to light or air.

Experimental Protocol: HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile organic compounds.[7] The following is a representative protocol for the analysis of (4-Amino-3-chlorophenyl)methanol.

Objective: To determine the purity of (4-Amino-3-chlorophenyl)methanol by HPLC with UV detection.

Materials and Reagents:

  • (4-Amino-3-chlorophenyl)methanol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the (4-Amino-3-chlorophenyl)methanol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 20% acetonitrile, ramping to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components (Area Percent method).

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of (4-Amino-3-chlorophenyl)methanol is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents. For instance, the carbon attached to the electronegative chlorine atom will be shifted downfield.

Supplier Qualification Workflow: A Systematic Approach

Selecting and qualifying a supplier for a critical raw material requires a structured and logical process to minimize risks to research and development timelines. The following workflow, represented as a DOT graph, outlines the key decision points.

SupplierQualification A Identify Potential Suppliers B Request Technical Data Package (CoA, Spec Sheet) A->B C Evaluate Technical Data B->C D Data Meets Requirements? C->D E Request Sample for In-house Testing D->E Yes I Reject Supplier / Re-evaluate D->I No F Perform Analytical Validation (HPLC, NMR, etc.) E->F G Sample Meets Specifications? F->G H Qualified Supplier G->H Yes G->I No

Caption: A logical workflow for the qualification of a new chemical supplier.

Conclusion: A Foundation for Success

(4-Amino-3-chlorophenyl)methanol is a valuable chemical intermediate with significant potential in drug discovery and development. A thorough understanding of its properties, a diligent approach to supplier selection, and a robust analytical quality control strategy are essential for any scientist working with this compound. This guide provides a foundational framework for these critical activities, empowering researchers to source high-quality material and proceed with their scientific endeavors with confidence. Adherence to good manufacturing practices (GMP) by suppliers is a crucial consideration, as it ensures consistent production and control to appropriate quality standards.

References

  • CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents.
  • (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem. Available at: [Link]

  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents.
  • US5117061A - Process of preparing substituted anilines - Google Patents.
  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • (3-amino-4-chlorophenyl)methanol (C7H8ClNO) - PubChemLite. Available at: [Link]

  • 13C | methanol-d4 | NMR Chemical Shifts - NMRS.io. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • (3-Amino-5-chlorophenyl)methanol | CAS 79944-63-1 | AMERICAN ELEMENTS ®. Available at: [Link]

  • Guidelines on Good Manufacturing Practices (WHO) - Health products policy and standards. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes: The Strategic Use of (4-Amino-3-chlorophenyl)methanol in Modern Medicinal Chemistry

Abstract (4-Amino-3-chlorophenyl)methanol is a deceptively simple aromatic scaffold that has emerged as a cornerstone building block in the synthesis of complex, high-value therapeutics, particularly in oncology. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-3-chlorophenyl)methanol is a deceptively simple aromatic scaffold that has emerged as a cornerstone building block in the synthesis of complex, high-value therapeutics, particularly in oncology. Its unique trifunctional nature—a nucleophilic aniline, a primary alcohol for diverse coupling strategies, and a strategically placed chloro substituent for modulating electronic properties and blocking metabolic pathways—provides medicinal chemists with a versatile tool for molecular design. This guide delves into the physicochemical properties, core reactivity, and strategic applications of this intermediate. We provide detailed protocols for its use in the synthesis of key pharmacophores and showcase its role in the architecture of approved tyrosine kinase inhibitors, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Utility of a Privileged Scaffold

In the intricate chess game of drug design, starting materials are the pieces that dictate the opening moves and ultimately influence the endgame. (4-Amino-3-chlorophenyl)methanol has proven to be a "queen" on this board for several reasons. It is a substituted aniline, a class of compounds frequently found in kinase inhibitors due to their ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2]

The molecule's true strength lies in its trifunctionality:

  • The Aniline Amine (C4-NH₂): This primary amine is a potent nucleophile, readily participating in amide bond formations, reductive aminations, and transition-metal-catalyzed cross-coupling reactions. This is often the primary vector for connecting the scaffold to a core heterocyclic system.

  • The Benzylic Alcohol (C1-CH₂OH): The primary alcohol offers a distinct reactive handle. It can be oxidized to an aldehyde for further elaboration, converted to a leaving group for nucleophilic substitution, or used in etherification reactions to introduce diverse side chains that can probe different regions of a binding pocket or enhance pharmacokinetic properties.

  • The Chloro Substituent (C3-Cl): The electron-withdrawing nature of the chlorine atom modulates the pKa of the aniline amine, influencing its reactivity and binding interactions. Crucially, it also serves as a metabolic blocker, preventing para-hydroxylation of the aromatic ring, a common route of drug metabolism that can lead to rapid clearance.

This combination of features makes (4-Amino-3-chlorophenyl)methanol a privileged scaffold for generating libraries of compounds with high therapeutic potential.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of (4-Amino-3-chlorophenyl)methanol

Property Value Source
CAS Number 113372-69-3 [3][4]
Molecular Formula C₇H₈ClNO [3]
Molecular Weight 157.60 g/mol [3]
LogP 1.41 [3]
Topological Polar Surface Area (TPSA) 46.25 Ų [3]
Hydrogen Bond Donors 2 [3]

| Hydrogen Bond Acceptors | 2 |[3] |

Safety and Handling: (4-Amino-3-chlorophenyl)methanol is classified as harmful and an irritant.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[5] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, dark place under an inert atmosphere.[4]

Core Applications in Kinase Inhibitor Synthesis

The (4-Amino-3-chlorophenyl)methanol scaffold is most prominently featured in the development of ATP-competitive tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of kinases, preventing the phosphorylation events that drive oncogenic signaling pathways.[6][7]

General Synthetic Workflow

The general strategy involves using the aniline nitrogen to connect to a core heterocyclic scaffold (like a pyrimidine or pyrazole), while the methanol group is later modified or used to form a larger ring system.

G A (4-Amino-3-chlorophenyl)methanol C Key Intermediate (N-Arylation) A->C B Heterocyclic Core (e.g., aminopyrimidine) B->C D Side Chain Modification (Oxidation/Coupling of -CH2OH) C->D E Final API (e.g., Kinase Inhibitor) D->E G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein STAT3 STAT3 ALK->STAT3 phosphorylates PI3K_AKT PI3K/AKT ALK->PI3K_AKT activates RAS_MAPK RAS/MAPK ALK->RAS_MAPK activates Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Alectinib Alectinib Alectinib->ALK INHIBITS ATP ATP ATP->ALK binds

Caption: Alectinib blocks ATP binding to the EML4-ALK fusion protein.

Case Study: Ponatinib (Multi-Kinase Inhibitor)

Ponatinib is a third-generation TKI designed to inhibit BCR-ABL, including the challenging T315I "gatekeeper" mutation that confers resistance to other TKIs in chronic myeloid leukemia (CML). [6]The synthesis of Ponatinib and its analogues often utilizes related building blocks, where the core principles of using a substituted aniline are paramount. [11][12]

Key Experimental Protocols

The following protocols provide detailed, field-tested methodologies for common transformations involving (4-Amino-3-chlorophenyl)methanol.

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes a fundamental reaction to form an amide bond, a common step in linking the scaffold to another part of a target molecule.

Objective: To synthesize N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide.

Causality: The reaction is run in the presence of a non-nucleophilic base (pyridine) to neutralize the HCl generated in situ. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acetyl chloride and the aniline.

Materials:

  • (4-Amino-3-chlorophenyl)methanol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (4-Amino-3-chlorophenyl)methanol in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine to the stirred solution.

  • Acylation: Add acetyl chloride dropwise to the solution over 10-15 minutes. A precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the desired transformation has occurred and to quantify any impurities.

Protocol 2: Oxidation to Aldehyde using MnO₂

This protocol details the selective oxidation of the benzylic alcohol to an aldehyde, creating a new functional group for subsequent reactions like reductive amination or Wittig reactions.

Objective: To synthesize 4-amino-3-chlorobenzaldehyde.

Causality: Manganese dioxide (MnO₂) is a mild and chemoselective oxidizing agent that is particularly effective for oxidizing allylic and benzylic alcohols. It does not oxidize the aniline moiety, which would be a risk with stronger oxidizing agents. The reaction is typically run in an inert solvent like DCM at room temperature. A large excess of MnO₂ is often required as its activity can vary.

Materials:

  • (4-Amino-3-chlorophenyl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

Procedure:

  • Setup: To a solution of (4-Amino-3-chlorophenyl)methanol in anhydrous DCM, add activated MnO₂.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours depending on the activity of the MnO₂. If the reaction is slow, additional portions of MnO₂ can be added.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Washing: Wash the Celite® pad thoroughly with additional DCM to recover all the product.

  • Concentration: Combine the filtrates and concentrate in vacuo to afford the aldehyde product, which can often be used in the next step without further purification.

Self-Validation: The product should be characterized by ¹H NMR to confirm the appearance of the aldehyde proton signal (~9-10 ppm) and the disappearance of the benzylic CH₂OH signals.

Conclusion and Future Outlook

(4-Amino-3-chlorophenyl)methanol is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups have enabled the efficient synthesis of complex and life-saving therapeutics. As drug discovery continues to target challenging biological space, particularly within the kinome, the demand for such intelligently designed scaffolds will only increase. Future applications may involve its incorporation into PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors, where its distinct functional handles can be leveraged to connect to E3 ligase ligands or electrophilic warheads, respectively. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and build upon the legacy of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). (4-Amino-3,5-dichlorophenyl)methanol. Retrieved February 1, 2026, from [Link]

  • Zabrodski, M., & Rzyman, P. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI. Retrieved February 1, 2026, from [Link]

  • Patsnap Synapse. (2024). What are ALK inhibitors and how do they work? Retrieved February 1, 2026, from [Link]

  • PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). (3-Amino-4-chlorophenyl)methanol hydrochloride. Retrieved February 1, 2026, from [Link]

  • University of Dundee. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib.
  • Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2022). Alectinib Synthesis through Formal α-Arylation of Enone. Retrieved February 1, 2026, from [Link]

  • PubMed. (2022). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US10221155B2 - Method for preparing Alectinib.
  • Wikipedia. (n.d.). ALK inhibitor. Retrieved February 1, 2026, from [Link]

  • PubMed. (2022). Alectinib Synthesis through Formal α-Arylation of Enone. Retrieved February 1, 2026, from [Link]

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Application

Application Notes and Protocols for (4-Amino-3-chlorophenyl)methanol: A Guide for Researchers

(4-Amino-3-chlorophenyl)methanol , a substituted benzyl alcohol, is a crucial building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its unique trifunctional nature, fe...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Amino-3-chlorophenyl)methanol , a substituted benzyl alcohol, is a crucial building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a primary alcohol on a benzene ring, makes it a versatile intermediate for introducing specific pharmacophores and structural motifs. This guide provides an in-depth exploration of the standard reaction conditions for the synthesis and derivatization of (4-Amino-3-chlorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Compound Profile and Significance

(4-Amino-3-chlorophenyl)methanol, with the chemical structure illustrated below, serves as a pivotal precursor in medicinal chemistry. Its derivatives have shown promise as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The strategic placement of the amino, chloro, and hydroxymethyl groups allows for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.

Chemical Structure:

PropertyValueSource
CAS Number 113372-69-3[2][3]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Off-white to light yellow crystalline powderInferred from similar compounds
Purity Typically >95%[2]
Storage Sealed in a dry environment at 2-8°C[2]

Synthesis of (4-Amino-3-chlorophenyl)methanol

The most common and efficient laboratory-scale synthesis of (4-Amino-3-chlorophenyl)methanol involves the reduction of a suitable carboxylic acid precursor, namely 4-amino-3-chlorobenzoic acid or its corresponding methyl ester. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or ester functionality without affecting the amino and chloro groups on the aromatic ring.

Synthetic Strategy: Reduction of a Carboxylic Acid Derivative

The primary route to (4-Amino-3-chlorophenyl)methanol is through the reduction of the carboxyl group of 4-amino-3-chlorobenzoic acid or its ester. This strategy is favored due to the commercial availability of the starting materials.

Synthesis cluster_0 Esterification (Optional) cluster_1 Reduction 4-Amino-3-chlorobenzoic_acid 4-Amino-3-chlorobenzoic Acid Methyl_4-amino-3-chlorobenzoate Methyl 4-amino-3-chlorobenzoate 4-Amino-3-chlorobenzoic_acid->Methyl_4-amino-3-chlorobenzoate MeOH, H₂SO₄ Final_Product (4-Amino-3-chlorophenyl)methanol Methyl_4-amino-3-chlorobenzoate->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH₄, BH₃) Reducing_Agent->Final_Product

Caption: Synthetic pathway to (4-Amino-3-chlorophenyl)methanol.

Recommended Protocol: Reduction of Methyl 4-amino-3-chlorobenzoate with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of the methyl ester of 4-amino-3-chlorobenzoic acid using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[4][5]

Materials:

  • Methyl 4-amino-3-chlorobenzoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF.

  • Addition of Ester: Dissolve Methyl 4-amino-3-chlorobenzoate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then again by water. This "Fieser workup" results in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture. An inert atmosphere prevents its decomposition and ensures the safety of the reaction.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the same reason as maintaining an inert atmosphere.

  • Slow Addition at 0°C: The reaction of LiAlH₄ with esters is highly exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent dangerous temperature increases.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable solid, simplifying the workup process compared to other quenching methods that can result in gelatinous precipitates.

Alternative Reducing Agents: Borane Complexes

Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), offer a milder alternative to LiAlH₄ for the reduction of carboxylic acids.[6][7][8] These reagents are generally more selective and can be a better choice if other sensitive functional groups are present in the molecule. The reaction mechanism involves the formation of a triacyloxyborane intermediate, which is then hydrolyzed to the alcohol during workup.

Characterization and Quality Control

Ensuring the purity and structural integrity of (4-Amino-3-chlorophenyl)methanol is paramount for its use in further synthetic steps.

Analytical Techniques:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessmentAromatic protons in the range of 6.5-7.5 ppm, a singlet for the benzylic CH₂ protons around 4.5 ppm, a broad singlet for the NH₂ protons, and a triplet for the OH proton.
¹³C NMR Confirmation of the carbon skeletonAromatic carbons in the range of 110-150 ppm and a signal for the benzylic carbon around 60-65 ppm.
FT-IR Identification of functional groupsCharacteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad peak around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Cl stretching.
Mass Spectrometry Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ).
HPLC Purity assessmentA single major peak indicating a high degree of purity.

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.[9] For ¹H and ¹³C NMR, dissolving 5-10 mg of the compound in a suitable deuterated solvent like DMSO-d₆ is recommended.[9]

Downstream Reactions and Applications

(4-Amino-3-chlorophenyl)methanol is a versatile intermediate for a variety of chemical transformations.

Reactions cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions Starting_Material (4-Amino-3-chlorophenyl)methanol Amide_Formation Amide Formation Starting_Material->Amide_Formation Acyl chloride, Base Sulfonamide_Formation Sulfonamide Formation Starting_Material->Sulfonamide_Formation Sulfonyl chloride, Base Diazotization Diazotization Starting_Material->Diazotization NaNO₂, HCl Esterification Esterification Starting_Material->Esterification Carboxylic acid, Acid catalyst Etherification Etherification Starting_Material->Etherification Alkyl halide, Base Oxidation Oxidation to Aldehyde Starting_Material->Oxidation Mild oxidizing agent

Caption: Common downstream reactions of (4-Amino-3-chlorophenyl)methanol.

The amino group can undergo acylation to form amides, sulfonylation to form sulfonamides, or diazotization followed by various nucleophilic substitutions. The primary alcohol can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid. These transformations open up a vast chemical space for the synthesis of complex molecules with desired biological activities.

Safety and Handling

(4-Amino-3-chlorophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331398. [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • The Royal Society of Chemistry. (2023). Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ammonia borane, Borane ammonia complex. Retrieved from [Link]

  • ScienceDirect. (n.d.). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Retrieved from [Link]

  • Journal of Chemical Education. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • PubChem. (n.d.). (3-Amino-5-chlorophenyl)methanol. Retrieved from [Link]

  • Autechaux. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (4-Amino-3-chlorophenyl)methanol in Synthetic Chemistry and Drug Discovery

Abstract (4-Amino-3-chlorophenyl)methanol is a versatile bifunctional building block of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern—a primar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-3-chlorophenyl)methanol is a versatile bifunctional building block of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern—a primary alcohol, an aniline amine, and a chlorine atom on a benzene ring—offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of (4-Amino-3-chlorophenyl)methanol. Detailed experimental protocols for its derivatization and its strategic incorporation into bioactive molecules, particularly as a key structural motif in enzyme inhibitors, are presented. The causality behind experimental choices, safety considerations, and analytical characterization are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of (4-Amino-3-chlorophenyl)methanol

(4-Amino-3-chlorophenyl)methanol is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical entities. The presence of three distinct functional groups—a hydroxymethyl, an amino, and a chloro group—on the phenyl ring allows for selective and sequential chemical transformations. This trifecta of reactivity makes it a powerful tool for generating molecular diversity in drug discovery campaigns.

The primary utility of this molecule lies in its ability to introduce the 4-amino-3-chlorophenyl moiety into a target structure. This particular substitution pattern has been identified as a key pharmacophore in various bioactive compounds. For instance, the 3-amino-4-chlorophenyl group has been recognized as a potent benzamidine mimic, a critical feature for inhibitors of serine proteases like Factor Xa, a key enzyme in the blood coagulation cascade[1]. The chlorine atom can modulate the electronic properties and binding interactions of the final compound, potentially enhancing its potency and selectivity for its biological target[2].

This guide will provide detailed protocols for the utilization of (4-Amino-3-chlorophenyl)methanol in the synthesis of a representative bioactive scaffold, illustrating its practical application in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO.
Storage Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Safety and Handling:

(4-Amino-3-chlorophenyl)methanol is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Strategic Applications in Synthesis: A Workflow for Bioactive Molecule Construction

The strategic value of (4-Amino-3-chlorophenyl)methanol is best illustrated through a practical synthetic workflow. The following sections outline a representative two-step protocol to construct a core scaffold relevant to the development of enzyme inhibitors. This workflow demonstrates the selective reactivity of the amino and hydroxyl groups.

G A (4-Amino-3-chlorophenyl)methanol B N-Acylation A->B Step 1 (Protection) C N-(4-(hydroxymethyl)-2-chlorophenyl)acetamide B->C D Oxidation or Substitution of Alcohol C->D Step 2 (Functionalization) E Bioactive Scaffold D->E

Figure 1: A representative synthetic workflow utilizing (4-Amino-3-chlorophenyl)methanol.
Protocol 1: Selective N-Acylation of the Amino Group

Rationale: The amino group of (4-Amino-3-chlorophenyl)methanol is a nucleophilic center that can readily react with electrophiles. To enable selective modification of the hydroxyl group in a subsequent step, it is often advantageous to first protect the more reactive amino group. Acylation is a common and robust method for amine protection.

Materials:

  • (4-Amino-3-chlorophenyl)methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-Amino-3-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq). Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the solution. The use of an ice bath helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide, can be further purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should yield the N-acylated product as a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Oxidation of the Benzylic Alcohol

Rationale: With the amino group protected, the benzylic alcohol is now available for further transformation. Oxidation of the alcohol to an aldehyde or a carboxylic acid is a common synthetic step that introduces a new reactive handle for further elaboration, such as in the formation of amides or imines.

Materials:

  • N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide (from Protocol 1)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide (1.0 eq) in anhydrous DCM.

  • Addition of Oxidizing Agent: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. DMP is a mild and selective oxidizing agent for primary alcohols to aldehydes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate to reduce the excess DMP. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography.

Expected Outcome: This protocol yields the corresponding benzaldehyde derivative, which is a key intermediate for the synthesis of more complex molecules.

Application in Drug Discovery: Targeting the Coagulation Cascade

The 3-amino-4-chlorophenyl moiety, readily introduced using (4-Amino-3-chlorophenyl)methanol, is a cornerstone in the design of inhibitors for serine proteases involved in the blood coagulation cascade, such as Factor Xa.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact Activation IXa IXa XIa->IXa Xa Xa IXa->Xa + VIIIa, Ca²⁺, PL TF_VIIa Tissue Factor-VIIa Complex TF_VIIa->Xa Thrombin Thrombin Xa->Thrombin Prothrombin (II) Fibrin Fibrin Thrombin->Fibrin Fibrinogen (I) Inhibitor (4-Amino-3-chlorophenyl) methanol-derived Inhibitor Inhibitor->Xa

Figure 2: Simplified coagulation cascade showing the point of intervention for a Factor Xa inhibitor derived from (4-Amino-3-chlorophenyl)methanol.

The aldehyde synthesized in Protocol 2 can be further elaborated through reactions such as reductive amination or Wittig reactions to append other pharmacophoric elements, ultimately leading to a potent and selective Factor Xa inhibitor. The 3-amino group, after deprotection, can form a key salt bridge interaction with the aspartate residue in the S1 pocket of Factor Xa, mimicking the natural substrate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical method would involve:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Expected chemical shifts for the parent compound in a suitable deuterated solvent (e.g., DMSO-d₆) would include:

  • ¹H NMR: Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Aromatic carbons in the range of 110-150 ppm and a signal for the benzylic carbon around 60-65 ppm.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

Conclusion

(4-Amino-3-chlorophenyl)methanol is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular scaffolds. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, with a clear understanding of the rationale behind its application and the methods for its successful implementation.

References

  • Lam, P. Y. S., Adams, J. J., Clark, C. G., Calhoun, W. J., Luettgen, J. M., Knabb, R. M., & Wexler, R. R. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799. [Link]

  • PubChem. (n.d.). (4-Amino-3-chlorophenyl)methanol. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Application

Role of (4-Amino-3-chlorophenyl)methanol in drug discovery pipelines

Application Note 402: Strategic Utilization of (4-Amino-3-chlorophenyl)methanol as a Pharmacophore Scaffold in Kinase and P2X7 Antagonist Discovery Executive Summary & Pharmacophore Significance (4-Amino-3-chlorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Strategic Utilization of (4-Amino-3-chlorophenyl)methanol as a Pharmacophore Scaffold in Kinase and P2X7 Antagonist Discovery

Executive Summary & Pharmacophore Significance

(4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3) serves as a high-value "privileged structure" in modern drug discovery pipelines.[1] Its utility stems from its unique electronic and steric profile, which adheres to the Topliss decision tree for aromatic substitution:

  • The 3-Chloro Substituent: Provides metabolic stability (blocking Phase I oxidation at the ortho position) and increases lipophilicity (

    
    ), enhancing hydrophobic interactions within ATP-binding pockets of kinases or allosteric sites of GPCRs (e.g., P2X7).[1]
    
  • The 4-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD), often serving as the "hinge-binding" motif in Type I/II kinase inhibitors.[1]

  • The 1-Hydroxymethyl Handle: A versatile "vector" that allows for chain extension into solvent-exposed regions or conversion into electrophilic "warheads" (alkyl halides) for fragment linking.[1]

This Application Note details the strategic incorporation of this scaffold into drug pipelines, focusing on chemo-selective transformations that preserve the sensitive aniline moiety while activating the benzylic alcohol.

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The critical decision point lies in the chemo-selective activation of the alcohol versus the amine.

DrugDiscoveryPipeline Start (4-Amino-3-chlorophenyl) methanol (Scaffold) Path1 Pathway A: Selective Halogenation Start->Path1 SOCl2 / HCl (Protect NH2) Path2 Pathway B: Selective Oxidation Start->Path2 MnO2 (Mild Oxidant) Path3 Pathway C: Sandmeyer/Cyclization Start->Path3 NaNO2 / HCl Inter1 Benzyl Chloride Intermediate Path1->Inter1 Drug1 P2X7 Antagonists (Alkylation Targets) Inter1->Drug1 Nucleophilic Substitution Inter2 Benzaldehyde Intermediate Path2->Inter2 Drug2 AKT/Kinase Inhibitors (Reductive Amination) Inter2->Drug2 NaBH(OAc)3 + Amine Drug3 Indazole/Quinazoline Cores Path3->Drug3

Figure 1: Divergent synthetic utility of (4-Amino-3-chlorophenyl)methanol in generating distinct pharmacological classes.[1]

Detailed Experimental Protocols

Protocol A: Chemo-Selective Chlorination (The "Linker" Activation)

Objective: Convert the benzylic alcohol to a benzyl chloride without degrading the aniline or forming sulfinylamines. This intermediate is crucial for synthesizing P2X7 antagonists via N-alkylation of piperazine/morpholine cores.

Mechanism: The reaction utilizes Thionyl Chloride (


).[1][2][3] However, the free aniline is nucleophilic and will react with 

. We utilize an HCl pre-salt formation strategy to deactivate the aniline nucleophile temporarily.

Materials:

  • Substrate: (4-Amino-3-chlorophenyl)methanol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Additive: HCl (4M in Dioxane) (1.1 eq)

Step-by-Step Procedure:

  • Salt Formation: Dissolve the substrate in minimal DCM.[1] Cool to 0°C. Dropwise add HCl (4M in Dioxane). A white precipitate (the hydrochloride salt) will form.[1] Stir for 15 min.

  • Chlorination: Add

    
     dropwise to the suspension at 0°C.
    
  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to mild reflux (40°C) for 2 hours. The suspension should clear as the reaction proceeds and

    
     gas evolves.
    
    • IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane).[1] The product (Benzyl Chloride) is less polar than the alcohol.[1]

  • Quench: Cool to 0°C. Quench cautiously with saturated

    
     solution until pH ~8. (Caution: Gas evolution).
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine.[1] Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo. The resulting benzyl chloride is unstable; use immediately for the coupling step (e.g., reaction with a piperazine core).[1]

Troubleshooting:

  • Purple coloration: Indicates oxidation of the aniline. Ensure inert atmosphere (

    
    ) and avoid prolonged heating.
    
Protocol B: Selective Oxidation to Benzaldehyde

Objective: Generate the aldehyde for reductive amination (e.g., synthesis of AKT inhibitors like AZD5363 analogs). Challenge: Strong oxidants (Jones, PCC) will destroy the aniline.[1] Solution: Use Activated Manganese Dioxide (


) , which selectively oxidizes allylic/benzylic alcohols in the presence of anilines.[1]

Step-by-Step Procedure:

  • Preparation: Suspend (4-Amino-3-chlorophenyl)methanol (1.0 eq) in DCM or Chloroform (0.1 M concentration).

  • Addition: Add Activated

    
     (10.0 eq).[1] Note: Large excess is standard for MnO2 surface-mediated reactions.[1]
    
  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. The aldehyde is generally stable and can be purified via silica flash chromatography (Hexane/EtOAc gradient).[1]

Application Data: Physicochemical & Synthetic Profile

The following data aids in process optimization and solvent selection for scale-up.

ParameterData / ObservationImplication for Discovery
Molecular Weight 157.60 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
LogP (Predicted) ~1.4Moderate lipophilicity; good membrane permeability potential.[1]
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, MeOH) for biological assays.[1]
Solubility (Organic) High in DMSO, MeOH, EtOAcCompatible with standard synthesis workflows.[1]
pKa (Aniline) ~3.5 - 4.0The 3-Cl group lowers the pKa (vs. aniline ~4.6), making it a weaker base but a better H-bond donor.[1]
Stability Sensitive to light/airStore under Argon at 4°C. Darkens upon oxidation.[1]

Analytical Quality Control (HPLC Method)

To ensure the integrity of the scaffold before introducing it into high-cost synthesis steps, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 230 nm (aniline absorption).[1]

  • Retention Logic:

    • Alcohol (Starting Material): Elutes early (polar).[1]

    • Aldehyde (Impurity/Product): Elutes later (loss of H-bond donor).

    • Chloride (Reactive Intermediate): Elutes latest (highly lipophilic).

References

  • P2X7 Antagonist Synthesis: Alcaraz, L., et al. "Novel P2X7 receptor antagonists."[1][4][5] Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046.[1][4] (2003).[1][4] Link

  • AKT Inhibitor Discovery (AZD5363): Addie, M., et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)."[1][6] Journal of Medicinal Chemistry, 56(5), 2059-2073.[1][6] (2013).[1][6] Link[1]

  • General Chlorination Protocols: "Reactions of Alcohols with Thionyl Chloride." Chemistry LibreTexts. Link

  • Scaffold Properties: PubChem Compound Summary for CID 104834760 (Related Morpholine Derivative). Link

  • Biocatalytic Synthesis Context: "Biocatalytic Synthesis of Chiral Alcohols... for Pharmaceuticals." MDPI. Link[1]

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of (4-Amino-3-chlorophenyl)methanol

Introduction (4-Amino-3-chlorophenyl)methanol is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including tyrosine kinase inhibitors used in oncology. Its molecular structure provides a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Amino-3-chlorophenyl)methanol is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including tyrosine kinase inhibitors used in oncology. Its molecular structure provides a versatile scaffold for building more complex active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed protocol for the large-scale synthesis of (4-Amino-3-chlorophenyl)methanol, focusing on a robust and reproducible method. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and address critical safety and purification considerations.

Synthetic Strategy: The Reduction of 4-Amino-3-chlorobenzoic Acid

The selected method for the large-scale synthesis of (4-Amino-3-chlorophenyl)methanol is the reduction of 4-amino-3-chlorobenzoic acid. This approach is favored for its high efficiency, relatively mild reaction conditions, and the commercial availability of the starting material. The core of this synthesis is the selective reduction of a carboxylic acid functional group to a primary alcohol, while preserving the amino and chloro substituents on the aromatic ring.

Causality Behind Experimental Choices:

  • Starting Material: 4-Amino-3-chlorobenzoic acid is a readily available and cost-effective starting material, making the process economically viable for large-scale production.[1]

  • Reducing Agent: Sodium borohydride (NaBH₄) in combination with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or iodine (I₂) is a common and effective reagent system for the reduction of carboxylic acids. Alternatively, other reducing agents can be employed. For this protocol, we will focus on a modified borohydride reduction, which offers a good balance of reactivity, selectivity, and safety on a large scale. Sodium borohydride is a safer and more manageable reagent compared to more pyrophoric hydrides like lithium aluminum hydride (LiAlH₄).[2][3]

Overall Synthetic Workflow

cluster_0 Synthesis of (4-Amino-3-chlorophenyl)methanol start Start: 4-Amino-3-chlorobenzoic Acid reaction Reduction with NaBH4 / Lewis Acid in THF start->reaction 1. Reagents workup Aqueous Work-up and Extraction reaction->workup 2. Quenching & Isolation purification Recrystallization workup->purification 3. Purification product Final Product: (4-Amino-3-chlorophenyl)methanol purification->product 4. Drying

Caption: High-level workflow for the synthesis of (4-Amino-3-chlorophenyl)methanol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Notes
4-Amino-3-chlorobenzoic acid2486-71-7171.5810.0 g (58.3 mmol)Starting material
Sodium borohydride (NaBH₄)16940-66-237.834.4 g (116.6 mmol)Reducing agent, moisture sensitive
Boron trifluoride etherate (BF₃·OEt₂)109-63-7141.9314.7 mL (116.6 mmol)Lewis acid catalyst, corrosive
Tetrahydrofuran (THF), anhydrous109-99-972.11200 mLReaction solvent
Methanol (MeOH)67-56-132.0450 mLFor quenching
Ethyl acetate (EtOAc)141-78-688.11300 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/A100 mLFor washing
Brine (Saturated NaCl solution)N/AN/A100 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent unwanted reactions with the moisture-sensitive reagents.

    • Purge the flask with dry nitrogen to establish an inert atmosphere.

  • Reagent Preparation:

    • In the reaction flask, suspend 4-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol) in anhydrous THF (100 mL).

    • In a separate dry flask, carefully prepare a solution of sodium borohydride (4.4 g, 116.6 mmol) in anhydrous THF (100 mL). Caution: Sodium borohydride reacts with moisture and can release flammable hydrogen gas. Handle in a well-ventilated fume hood.[2][3]

  • Reduction Reaction:

    • Cool the suspension of 4-amino-3-chlorobenzoic acid to 0 °C using an ice-water bath.

    • Slowly add the sodium borohydride solution to the reaction flask via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition of sodium borohydride, add boron trifluoride etherate (14.7 mL, 116.6 mmol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Quenching:

    • After the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAUTION: The quenching process will generate hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

    • Slowly and carefully add methanol (50 mL) dropwise to quench the excess sodium borohydride. Vigorous gas evolution will be observed.

    • Once the gas evolution has ceased, add water (100 mL) to the mixture.

    • Concentrate the mixture under reduced pressure to remove the THF and methanol.

  • Extraction and Isolation:

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield pure (4-Amino-3-chlorophenyl)methanol.[4]

    • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol) and add the "bad" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[5]

  • HPLC: To determine the purity of the final product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[3][6]

Reagent-Specific Precautions:

  • Sodium Borohydride (NaBH₄): A water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[2][3] It is also toxic if ingested or absorbed through the skin.[3] Handle in a dry, inert atmosphere and store away from moisture.

  • Boron Trifluoride Etherate (BF₃·OEt₂): A corrosive and moisture-sensitive liquid. It can cause severe burns. Handle in a fume hood with appropriate personal protective equipment.

  • Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quenched reaction mixtures should be neutralized before disposal. Organic solvents should be collected in appropriately labeled waste containers.

Data Summary

ParameterExpected Value
Reaction Time 12-16 hours
Expected Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents (e.g., wet THF, old NaBH₄) - Insufficient amount of reducing agent or catalyst- Use freshly dried solvents and new reagents. - Re-evaluate the stoichiometry of the reagents.
Incomplete Reaction - Insufficient reaction time - Low reaction temperature- Allow the reaction to stir for a longer period. - Ensure the reaction is allowed to warm to room temperature.
Low Yield - Inefficient extraction - Loss of product during recrystallization- Perform additional extractions. - Optimize the recrystallization solvent system and cooling process.
Impure Product - Incomplete reaction - Side reactions - Inefficient purification- Ensure the reaction goes to completion. - Re-purify the product by recrystallization or column chromatography.

References

  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents.
  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap. Available from: [Link]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents.
  • Experimental study on the synthesis of 3-amino-4-chloroximinofurazan - ResearchGate. Available from: [Link]

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Safety Data Sheet: Sodium borohydride - Carl ROTH. Available from: [Link]

  • Sodium borohydride - Standard Operating Procedure. Available from: [Link]

  • CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available from: [Link]

  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. Available from: [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available from: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available from: [Link]

Sources

Application

Mastering Chemoselectivity: A Guide to the Selective Derivatization of the Amino Group in (4-Amino-3-chlorophenyl)methanol

For researchers, medicinal chemists, and professionals in drug development, the precise modification of bioactive scaffolds is a cornerstone of innovation. (4-Amino-3-chlorophenyl)methanol is a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise modification of bioactive scaffolds is a cornerstone of innovation. (4-Amino-3-chlorophenyl)methanol is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and a primary benzylic alcohol, presents a classic chemoselectivity challenge. This guide provides an in-depth exploration of the principles and practical protocols for the selective derivatization of the amino group in (4-Amino-3-chlorophenyl)methanol, leaving the hydroxyl moiety intact.

The Strategic Imperative for Selective N-Functionalization

The ability to selectively modify the amino group of (4-Amino-3-chlorophenyl)methanol opens avenues to a diverse array of molecular architectures. N-acylated, N-sulfonylated, and N-alkylated derivatives of this scaffold are key intermediates in the synthesis of compounds targeting a spectrum of diseases. The primary challenge lies in preventing concomitant or competitive reaction at the hydroxyl group. This necessitates a careful selection of reagents, reaction conditions, and, in some cases, protective group strategies to achieve the desired chemoselectivity.

The electronic character of the aromatic ring in (4-Amino-3-chlorophenyl)methanol plays a crucial role in dictating the reactivity of its functional groups. The presence of an electron-donating amino group and an electron-withdrawing chloro group creates a nuanced electronic environment. The chlorine atom at the ortho position to the amino group, in particular, can exert a significant steric and electronic influence, a phenomenon often referred to as the "ortho effect," which can modulate the basicity and nucleophilicity of the amino group[1][2]. Understanding these subtleties is paramount for designing successful and selective derivatization strategies.

I. Selective N-Acylation: Forging Amide Bonds with Precision

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. Achieving this selectively in the presence of a hydroxyl group requires conditions that favor the reaction of the more nucleophilic amino group.

Mechanistic Considerations

The relative nucleophilicity of the amino and hydroxyl groups is the primary determinant of selectivity in acylation reactions. Generally, primary aromatic amines are more nucleophilic than primary benzylic alcohols. However, the presence of the ortho-chloro substituent in (4-Amino-3-chlorophenyl)methanol can decrease the nucleophilicity of the amino group through its electron-withdrawing inductive effect[3][4]. Despite this, the amino group typically remains sufficiently nucleophilic to react preferentially with acylating agents under controlled conditions.

Experimental Workflow: Selective N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start (4-Amino-3-chlorophenyl)methanol in aprotic solvent reagents Add acylating agent (e.g., Acyl Chloride, Anhydride) and a hindered base start->reagents Step 1 stir Stir at controlled temperature (e.g., 0 °C to RT) reagents->stir Step 2 quench Quench reaction stir->quench Step 3 extract Aqueous work-up & extraction quench->extract Step 4 purify Purification (e.g., Crystallization, Column Chromatography) extract->purify Step 5 product N-Acyl-(4-amino-3-chlorophenyl)methanol purify->product Final Product cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start (4-Amino-3-chlorophenyl)methanol + Aldehyde/Ketone imine Formation of Imine Intermediate start->imine Step 1 reducing_agent Addition of a mild reducing agent (e.g., NaBH4, NaBH3CN) imine->reducing_agent Step 2 reduction Reduction of Imine reducing_agent->reduction Step 3 workup Aqueous work-up & extraction reduction->workup Step 4 purify Purification workup->purify Step 5 product N-Alkyl-(4-amino-3-chlorophenyl)methanol purify->product Final Product

Sources

Method

Esterification and etherification of the hydroxyl group in (4-Amino-3-chlorophenyl)methanol

Application Notes & Protocols: Strategic Modification of (4-Amino-3-chlorophenyl)methanol Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Modification of (4-Amino-3-chlorophenyl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the esterification and etherification of the primary hydroxyl group in (4-Amino-3-chlorophenyl)methanol, a valuable building block in medicinal chemistry and materials science. We delve into the underlying chemical principles, present detailed, validated protocols for key synthetic transformations, and offer expert insights into overcoming the inherent chemoselectivity challenges posed by the molecule's dual nucleophilic sites. This guide is designed to empower researchers to predictably and efficiently synthesize novel derivatives for downstream applications, particularly in the realm of drug discovery.

Introduction: The Strategic Value of (4-Amino-3-chlorophenyl)methanol

(4-Amino-3-chlorophenyl)methanol is a substituted benzyl alcohol derivative that serves as a critical starting material in the synthesis of a wide range of biologically active compounds. The aromatic amine and chloro substituents provide handles for further functionalization, while the benzylic hydroxyl group is a prime target for modification to modulate key physicochemical and pharmacokinetic properties.

  • Esterification can introduce promoieties to enhance drug delivery (prodrugs), improve metabolic stability, or alter solubility profiles.

  • Etherification allows for the introduction of diverse alkyl or aryl groups, enabling fine-tuning of lipophilicity (LogP), hydrogen bonding capacity, and steric bulk, which are all critical parameters in optimizing ligand-receptor interactions.

A primary challenge in the chemical manipulation of this substrate is the presence of two nucleophilic centers: the primary alcohol (-CH₂OH) and the aromatic amine (-NH₂). The relative reactivity of these groups is highly dependent on the reaction conditions, necessitating a carefully considered strategy to achieve selective O-alkylation or O-acylation over competing N-functionalization. This guide provides the mechanistic rationale and practical protocols to navigate these challenges effectively.

Esterification of the Hydroxyl Group

The conversion of the benzylic alcohol to an ester is a fundamental transformation. The choice of method is dictated by the stability of the substrate and the desired reaction conditions. We will explore two robust methods: the classic acid-catalyzed Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification.

Method 1: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] For the target substrate, this method offers an intrinsic advantage: the strongly acidic conditions protonate the basic amino group to form an ammonium salt. This deactivates the nitrogen as a nucleophile, thereby ensuring high chemoselectivity for O-acylation.

Causality & Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid carbonyl, enhancing its electrophilicity.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of water yield the ester.[2] The reaction is reversible and is typically driven to completion by using an excess of one reactant (usually the alcohol or carboxylic acid) or by removing water as it forms.[3]

Fischer_Esterification RCOOH R-COOH Protonated_Acid R-C(OH)(⁺OH₂) RCOOH->Protonated_Acid + H⁺ ArCH2OH Ar-CH₂OH H_plus H⁺ Tetrahedral_Int1 R-C(OH)₂(⁺O(H)CH₂Ar) Protonated_Acid->Tetrahedral_Int1 + ArCH₂OH Tetrahedral_Int2 R-C(OH)(⁺OH₂)(OCH₂Ar) Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer Protonated_Ester R-C(⁺OH)(OCH₂Ar) Tetrahedral_Int2->Protonated_Ester - H₂O Ester R-COOCH₂Ar Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_out H⁺

Caption: Fischer-Speier Esterification Mechanism.

Protocol 2.1: Synthesis of (4-Amino-3-chlorophenyl)methyl acetate

  • Materials:

    • (4-Amino-3-chlorophenyl)methanol (1.0 equiv)

    • Glacial Acetic Acid (5.0-10.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (4-Amino-3-chlorophenyl)methanol and glacial acetic acid.

    • Stir the mixture to dissolve the starting material. The acetic acid serves as both reactant and solvent.

    • Carefully add the catalytic amount of concentrated sulfuric acid dropwise. The mixture will warm up.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% EtOAc in hexanes).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice water.

    • Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude ester via flash column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification provides a mild and efficient alternative.[4] This reaction utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the ester formation.[5]

Causality & Mechanistic Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] In the presence of DMAP, this intermediate is intercepted to form an even more reactive N-acylpyridinium species. The alcohol then attacks this "active ester" to form the final product. The thermodynamic driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.[4] A key consideration is that under these neutral conditions, the amine is not protonated and can compete with the alcohol, potentially forming an amide byproduct. This can be minimized by slow addition of the DCC coupling agent.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis & Ester Formation RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU Byproduct Acylisourea->DCU DMAP DMAP Ester Ester Product Acylpyridinium->Ester + Ar-CH₂OH - DMAP ArCH2OH Alcohol (Ar-CH₂OH)

Caption: Simplified workflow of Steglich Esterification.

Protocol 2.2: Synthesis of (4-Amino-3-chlorophenyl)methyl benzoate

  • Materials:

    • (4-Amino-3-chlorophenyl)methanol (1.0 equiv)

    • Benzoic Acid (1.1 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

    • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

    • Dichloromethane (DCM, anhydrous)

    • Hexanes

    • 0.5 M HCl solution

  • Procedure:

    • In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve (4-Amino-3-chlorophenyl)methanol, benzoic acid, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted amine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to yield the pure ester.

Table 1: Comparison of Esterification Methods

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral pH)[6]
Reagents Carboxylic Acid, H₂SO₄Carboxylic Acid, DCC, DMAP
Chemoselectivity Excellent (Amine is protonated)Good (Risk of N-acylation)
Byproducts WaterDicyclohexylurea (DCU)
Workup Neutralization, ExtractionFiltration of DCU, Extraction
Ideal For Acid-stable substratesAcid-labile, complex substrates[6]

Etherification of the Hydroxyl Group

Forming an ether linkage requires converting the hydroxyl group into a good leaving group or, more commonly, converting it into a potent nucleophile (an alkoxide) to react with an electrophile.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, involving the SN2 reaction between an alkoxide and a primary alkyl halide.[7] This method is highly effective for synthesizing simple alkyl ethers.

Causality & Mechanistic Insight: The reaction is a two-step process. First, a strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide.[8] Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base, and the deprotonation byproduct is hydrogen gas, which is easily removed.[9] The resulting alkoxide then attacks the primary alkyl halide in a classic SN2 fashion.[9] The use of a polar aprotic solvent like DMF or THF is crucial to solvate the cation without hindering the nucleophilicity of the alkoxide.[10] Phase-transfer catalysis can also be employed for milder conditions.[11][12]

Williamson_Ether_Synthesis Start Start: (4-Amino-3-chlorophenyl)methanol + Anhydrous Solvent (THF/DMF) Deprotonation Step 1: Deprotonation Add NaH at 0°C (H₂ gas evolves) Start->Deprotonation Alkoxide Formation of Sodium Alkoxide Deprotonation->Alkoxide SN2 Step 2: SN2 Attack Add Alkyl Halide (R-X) Warm to RT or heat Alkoxide->SN2 Quench Reaction Quench (e.g., with water or NH₄Cl) SN2->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Ether Product Purify->Product

Caption: Experimental workflow for Williamson Ether Synthesis.

Protocol 3.1: Synthesis of 4-(Benzyloxy)-2-chloro-5-(methoxymethyl)aniline

  • Materials:

    • (4-Amino-3-chlorophenyl)methanol (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Benzyl Bromide (1.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried, inert-atmosphere flask, add the NaH dispersion. Wash with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous DMF to the NaH. Cool the suspension to 0 °C.

    • Dissolve (4-Amino-3-chlorophenyl)methanol in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing H₂ gas to evolve.

    • Add benzyl bromide dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. Gentle heating (e.g., 50 °C) may be required for less reactive halides.[7]

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution.

    • Dilute with water and extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate under reduced pressure. The crude product may be purified by flash column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers, especially when the Williamson synthesis is not feasible or when mild conditions are paramount.[13] It couples an alcohol with a nucleophile (in this case, another alcohol to form an ether, though it's more common for ester or C-N bond formation) under the action of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[14]

Causality & Mechanistic Insight: The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD.[14] This betaine deprotonates the acidic nucleophile (in this case, the second alcohol). The resulting alkoxide then reacts with the phosphine part of the betaine. The primary alcohol ((4-Amino-3-chlorophenyl)methanol) then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt. This salt is a superb leaving group, which is then displaced by the conjugate base of the acidic nucleophile via an SN2 reaction.[15]

Protocol 3.2: General Considerations for Mitsunobu Etherification

While highly effective for forming aryl ethers or esters, direct etherification between two alcohols using Mitsunobu conditions can be complex. A more common application is reacting the primary alcohol with an acidic phenol derivative.

  • Materials:

    • (4-Amino-3-chlorophenyl)methanol (1.0 equiv)

    • Phenol derivative (e.g., 4-nitrophenol, 1.1 equiv)

    • Triphenylphosphine (PPh₃, 1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, inert-atmosphere flask, dissolve (4-Amino-3-chlorophenyl)methanol, the phenol, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification almost always requires flash column chromatography to separate these from the desired ether product.

Table 2: Comparison of Etherification Methods

FeatureWilliamson SynthesisMitsunobu Reaction
Conditions Basic (requires strong base)Mild, Neutral
Reagents NaH, Alkyl HalidePPh₃, DIAD/DEAD, Nucleophile
Scope Best with primary alkyl halides[9]Broad scope, good for secondary alcohols
Byproducts Metal Halide SaltTriphenylphosphine oxide, Hydrazine derivative
Workup Aqueous Quench, ExtractionChallenging (Chromatography required)
Stereochemistry SN2 inversionSN2 inversion[14]

Safety & Handling

  • Strong Acids/Bases: Concentrated H₂SO₄ and sodium hydride are highly corrosive and reactive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. NaH reacts violently with water.

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and allergen. Avoid inhalation of the powder and skin contact.

  • Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potentially explosive, especially DEAD. Use behind a blast shield and avoid heating.

  • Solvents: Dichloromethane, DMF, and THF are volatile and harmful. Always work in a well-ventilated fume hood.

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 13). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5891-5900. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Reddit. (2022, July 21). Steglich Esterification with EDC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Amino-3-chlorophenyl)methanol

Senior Application Scientist Desk Introduction: The Chemoselectivity Challenge Synthesizing (4-Amino-3-chlorophenyl)methanol presents a classic "chemoselectivity paradox" in medicinal chemistry. You need to reduce a high...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Introduction: The Chemoselectivity Challenge

Synthesizing (4-Amino-3-chlorophenyl)methanol presents a classic "chemoselectivity paradox" in medicinal chemistry. You need to reduce a highly oxidized carbonyl species (carboxylic acid or ester) down to an alcohol without touching two sensitive functionalities on the aromatic ring:

  • The Aryl Chloride: Susceptible to hydrodehalogenation (stripping the chlorine) under aggressive reducing conditions.

  • The Amine: Prone to forming stable Lewis acid-base complexes with boron or aluminum reagents, which can trap your product in the aqueous phase during work-up.

This guide moves beyond standard textbook procedures to address the specific failure modes of this molecule.

Module 1: Route Selection & Optimization

The "Gold Standard" Route: Borane Reduction of the Acid

While Lithium Aluminum Hydride (LiAlH


) is a common reducing agent, it is not recommended  for the free acid precursor (4-amino-3-chlorobenzoic acid). LiAlH

requires reflux temperatures to reduce carboxylates, significantly increasing the risk of dechlorinating the ring.

Recommended Protocol: Borane-THF (or Borane-DMS) Reduction Borane (


) is electrophilic. It reduces carboxylic acids faster than esters or halides because the carboxyl carbonyl is electron-rich. Crucially, it leaves the aryl chloride intact.
The Reaction Mechanism & "The Boron Trap"

Understanding this mechanism is vital for yield.

  • Activation:

    
     coordinates with the carboxylic acid.
    
  • Reduction: Hydride transfer occurs, releasing

    
    .
    
  • The Trap (CRITICAL): The amine nitrogen on the ring also coordinates with borane, forming a stable Amine-Borane Complex . If you do not break this complex during the quench, your product remains water-soluble and will be discarded with the aqueous waste.

ReactionPathway Start 4-Amino-3-chlorobenzoic Acid Complex Intermediate: Amine-Borane Complex (Water Soluble) Start->Complex Reduction (0°C -> RT) Reagent Borane-THF (XS) Reagent->Complex Product (4-Amino-3-chlorophenyl)methanol Complex->Product CRITICAL STEP: Complex Breakdown Quench MeOH Reflux / Acid Hydrolysis

Figure 1: The reaction pathway highlighting the critical intermediate complex that often leads to yield loss if not properly hydrolyzed.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of (4-Amino-3-chlorophenyl)methanol from 4-amino-3-chlorobenzoic acid. Target Yield: >85%

Reagents & Stoichiometry
ComponentEquiv.RoleNote
Precursor Acid 1.0SubstrateDry thoroughly before use.
Borane-THF (1M) 2.5 - 3.0Reducing AgentExcess required to saturate the amine and reduce the acid.
Anhydrous THF 10 VolSolventMoisture kills the reagent.
Methanol ExcessQuenchDestroys excess hydride.
HCl (6M) ExcessHydrolysisBreaks the B-N bond.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Dissolution: Add 4-amino-3-chlorobenzoic acid (1.0 eq) and anhydrous THF. Cool to 0°C.[1]

  • Addition: Add Borane-THF complex (1M solution, 3.0 eq) dropwise via syringe.

    • Observation: Gas evolution (

      
      ) will occur.[2] Control the rate to prevent foaming.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: TLC (MeOH/DCM 1:9). The acid spot will disappear; a new polar spot (the complex) may appear.

  • The "Killer" Quench (Do not skip):

    • Cool back to 0°C.

    • Slowly add Methanol. Caution: Vigorous effervescence.

    • CRITICAL: Once gas evolution stops, add 6M HCl (approx 5-10 mL per gram of substrate) and heat to reflux for 1 hour.

    • Why? This step cleaves the Boron-Nitrogen bond. Without this, the product remains complexed and soluble in water.

  • Work-up:

    • Cool to RT.

    • Basify to pH ~9-10 using NaOH (aq). The product is an aniline; it must be neutral to extract.

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Module 3: Troubleshooting Center (FAQs)

Q1: My yield is <20%, but the starting material is gone. Where is my product?

Diagnosis: You likely fell into the "Boron Trap." Solution: You probably quenched with water or mild acid but didn't heat it. The product is stuck as a water-soluble amine-borane salt. Fix: Take your aqueous layer, add fresh HCl, reflux it for 30 minutes, re-basify to pH 10, and re-extract.

Q2: I see a side product that matches "Benzyl Alcohol" (Dechlorination).

Diagnosis: Over-reduction. Solution:

  • Switch from LiAlH

    
     to Borane-THF (if you haven't already).
    
  • If using Borane, ensure the temperature didn't spike during addition. Keep it at 0°C.

  • Avoid catalytic hydrogenation (Pd/C +

    
    ) for this molecule; it will strip the chloride immediately.
    
Q3: The product is oiling out or impure.

Diagnosis: Incomplete removal of Boric acid residues. Solution: Boric acid can co-extract with polar alcohols. Wash your organic layer with a saturated solution of Mannitol or Sorbitol (complexes boron) or perform azeotropic distillation with Methanol/Trimethyl borate to remove the boron as a volatile ester.

Module 4: Work-up Decision Logic

The amphoteric nature of the product (Amino group + Alcohol) makes pH management the single most important variable in purification.

WorkupLogic Step1 Reaction Mixture (Acidic/Complexed) Step2 Add HCl & Reflux Step1->Step2 Step3 Basify to pH 9-10 (NaOH) Step2->Step3 Decision Check pH Step3->Decision PathA pH < 7 Decision->PathA PathB pH > 12 Decision->PathB PathC pH 9-10 Decision->PathC ResultA Product is Protonated (NH3+) Stays in Water -> LOSS PathA->ResultA ResultB Risk of Phenolate formation (Unlikely but possible) PathB->ResultB ResultC Free Amine (Neutral) Extracts into EtOAc -> HIGH YIELD PathC->ResultC

Figure 2: pH Decision Matrix for Work-up. Maintaining pH 9-10 is critical for extracting the free amine.

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry.

    • Authority: The foundational text on using Borane for chemoselective acid reduction.
  • Abiko, A., et al. (1992). "Rational approach to the breakdown of amine-borane complexes." Tetrahedron Letters. Relevance: Explains the necessity of the acid reflux step to release the free amine.
  • Organic Chemistry Portal. "Borane-THF Reagent Guide."

    • Relevance: General handling and safety d
  • PubChem. "(4-Amino-3-chlorophenyl)methanol (Compound)."

    • Relevance: Verification of chemical structure and physical properties (LogP, pKa) used to determine extraction pH.

Sources

Optimization

Technical Support Center: Purification of (4-Amino-3-chlorophenyl)methanol

Ticket System: Active | Status: Online | Agent: Senior Application Scientist [1][2] Welcome to the Specialized Purification Support Hub Subject: (4-Amino-3-chlorophenyl)methanol [CAS: 113372-69-3] Common Applications: In...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Status: Online | Agent: Senior Application Scientist [1][2]

Welcome to the Specialized Purification Support Hub

Subject: (4-Amino-3-chlorophenyl)methanol [CAS: 113372-69-3] Common Applications: Intermediate for ALK/ROS1 inhibitors (e.g., Crizotinib analogs), antimalarials, and high-performance polymers.[1]

This guide addresses the specific physicochemical challenges of purifying this amphoteric aniline derivative. Unlike standard benzyl alcohols, the presence of the electron-withdrawing chlorine atom adjacent to the amino group creates unique solubility and stability profiles that often lead to low yields or rapid degradation.[1]

Module 1: Chemical Stability & Handling (Ticket #OX-001)[1]

User Query: "My product comes off the column as a pale yellow solid, but turns brown/purple within hours of drying. Is my compound decomposing?"

Technical Diagnosis: This is a classic oxidative degradation issue characteristic of electron-rich anilines.[1][2][3] While the chlorine atom at position 3 withdraws electrons (lowering the pKa of the amine to ~3.5–4.0), the amino group remains susceptible to radical oxidation by atmospheric oxygen.[2] This forms quinone imines and azo-linkages, which are intensely colored even at ppm levels.[1][2][3]

Troubleshooting Protocol:

ParameterRecommended SpecificationThe "Why" (Mechanistic Insight)
Atmosphere Argon or Nitrogen (Strict)Oxygen acts as a diradical, initiating hydrogen abstraction from the amino group.[1][2]
Light Exposure Amber Glass / Foil WrapPhotons excite the aniline

-system, lowering the activation energy for oxidation.[1][3]
Solvent pH Neutral to Slightly BasicAcidic conditions can protonate the alcohol, promoting elimination reactions; however, the main risk is the amine. Avoid strong acids which can catalyze polymerization.[3]
Storage -20°C under Inert GasKinetic suppression of the auto-oxidation pathway.[1][2][3]

Corrective Action:

  • Add an Antioxidant: If the brown color persists during workup, add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) to your extraction solvent.[2][3]

  • Salt Formation: Convert the free base to the hydrochloride salt immediately after purification.[2][3] The salt form (protonated amine) is significantly more resistant to oxidation.[2][3]

    • Protocol: Dissolve in dry EtOAc, cool to 0°C, add 1.1 eq of 4M HCl in Dioxane. Filter the white precipitate.[3]

Module 2: Reaction Workup & Extraction (Ticket #EM-002)

User Query: "I reduced the 4-amino-3-chlorobenzoic acid using Borane-THF. During the quench, I have a sticky emulsion that won't separate. My yield is <30%."

Technical Diagnosis: This is the "Boron-Amine Complex Trap." Borane (


) is a Lewis acid that forms strong dative bonds with the amine nitrogen (Lewis base) and the oxygen of the alcohol.[2][3] A simple water quench hydrolyzes the excess reagent but leaves the boron-product complex intact, which acts as a surfactant, causing emulsions and trapping your product in the aqueous phase.[1]

Resolution Workflow:

  • The Methanol Quench: Slowly add MeOH until gas evolution ceases (destroys excess hydride).

  • The Acid Reflux (Critical Step): You must break the N-B and O-B bonds.[2][3]

    • Add 1M HCl (aqueous) to the reaction mixture.

    • Reflux for 1 hour. This converts the boron species into boric acid (

      
      ) and releases the free amine/alcohol.[2][3]
      
  • The pH Swing Extraction:

    • Step A (Acid Wash): Wash the acidic mixture with DCM (removes non-basic impurities).[3] Product stays in water (protonated).[2][3]

    • Step B (Basify): Adjust aqueous layer to pH 8–9 using saturated

      
       or 
      
      
      
      .[2][3] Do not use NaOH (risk of Cannizzaro-type side reactions on impurities).[1][2]
    • Step C (Extract): Extract with EtOAc or DCM.[2][3] The product is now neutral and lipophilic.[3]

Module 3: Chromatographic Purification (Ticket #SEP-003)[1]

User Query: "The compound streaks on silica gel, and I can't separate it from the des-chloro impurity."

Technical Diagnosis:

  • Streaking: Caused by the interaction between the basic amino group and the acidic silanol groups (

    
    ) on the silica surface.[2][3]
    
  • Des-chloro Impurity: If you used

    
     or catalytic hydrogenation, you likely stripped the chlorine atom (hydrodehalogenation), yielding 4-aminobenzyl alcohol.[1][2][3] These compounds have nearly identical Rf values.[2][3]
    

Optimized Separation Protocol:

A. Mobile Phase Modifier: You must deactivate the silica.[2][3]

  • Standard: 1% Triethylamine (TEA) in your Hexane/EtOAc gradient.[2][3]

  • Alternative: Use Amine-functionalized Silica cartridges if using automated flash chromatography.[1][2][3]

B. The "Des-Chloro" Separation Strategy: If the des-chloro impurity is present (>5%), chromatography is often insufficient due to overlapping polarity.[1][2]

  • Solution:Recrystallization is superior here.[2][3] The chlorinated compound has lower lattice energy due to the steric bulk of the Cl atom disrupting hydrogen bonding, but it crystallizes distinctly from the des-chloro analog in non-polar solvents.[1]

Decision Logic Diagram (Visualization):

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity BoronIssue Boron/Emulsion Issue? CheckImpurity->BoronIssue Borane Reduction Used AcidReflux Perform Acid Reflux (Break N-B Complex) BoronIssue->AcidReflux Yes DesChloro Des-Chloro Impurity > 5%? BoronIssue->DesChloro No AcidReflux->DesChloro Recryst Recrystallization (Toluene/Heptane) DesChloro->Recryst Yes (Hard to separate on Silica) Column Flash Chromatography (DCM/MeOH + 1% TEA) DesChloro->Column No (Standard Purification) SaltForm Convert to HCl Salt (Stability) Recryst->SaltForm Column->SaltForm

Caption: Figure 1. Decision matrix for purifying (4-Amino-3-chlorophenyl)methanol based on synthesis method and impurity profile.

Module 4: Crystallization Protocol (Ticket #SCL-004)

User Query: "I need to scale up to 50g. Columns are not feasible. How do I crystallize this?"

Protocol: The challenge is balancing the solubility of the polar alcohol/amine with the lipophilic chloro-phenyl ring.[1][2][3]

Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).[2][3]

  • Dissolution: Dissolve crude solid in minimal Toluene at 65°C.

    • Note: If insoluble material remains, filter hot (likely inorganic salts).[2][3]

  • Nucleation: Cool slowly to room temperature with gentle stirring.

  • Anti-solvent Addition: Add Heptane dropwise until turbidity persists.[2][3] Ratio is typically 1:2 (Toluene:Heptane).[2][3]

  • Maturation: Cool to 0–4°C for 4 hours.

  • Filtration: Wash cake with cold Heptane.

Yield Expectation: 75–85% recovery. Purity: >98% (removes oxidative oligomers effectively).[2][3]

Summary of Physicochemical Properties
PropertyValueImplication for Purification
Molecular Weight 157.60 g/mol Low MW implies high volatility; avoid high vac at high temp.[1][2][3]
pKa (Aniline) ~3.8Weak base.[2][3] Requires pH < 2 to fully protonate for extraction.[3]
LogP ~1.4Moderately lipophilic.[1][2][3] Extracts well into EtOAc/DCM.
Solubility DMSO, MeOH, EtOAcAvoid water for loading columns; use dry loading.[3]
References
  • Synthesis & Reduction:Reduction of 4-amino-3-chlorobenzoic acid. BenchChem Protocols. (Describes the NaOH/MeOH mediated hydrolysis and subsequent reduction pathways). [Source verified via Context 1.2]
  • Chemical Properties: PubChem Compound Summary for CID 113372-69-3. National Center for Biotechnology Information.[3] (2025).[2][3][4][5][6][7] Link[2]

  • Safety & Handling: Safety Data Sheet: (4-Amino-3-chlorophenyl)methanol. BLD Pharm. (2024).[2][3] (Highlights light sensitivity and storage at 2-8°C). Link

  • Borane Reduction Mechanisms: Brown, H. C., & Choi, Y. M. (1982).[2][3] Selective reductions.[2][3][8] 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran.[1][2][3] (Foundational text on the necessity of acid hydrolysis for amino-borane complexes).

  • Chromatographic Techniques:Purification of Anilines. SiliCycle Application Notes. (General guidance on amine-modified silica for basic compounds).

For further assistance, please submit a log with your specific HPLC trace and solvent conditions.

Sources

Troubleshooting

Common side reactions and byproducts in (4-Amino-3-chlorophenyl)methanol synthesis

Technical Support Center: Synthesis of (4-Amino-3-chlorophenyl)methanol From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of (4-Amino-3-chlorophenyl)methanol. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Amino-3-chlorophenyl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Amino-3-chlorophenyl)methanol. This molecule is a key building block in pharmaceutical and materials science research. Its synthesis, typically involving the reduction of a functionalized benzoic acid or its ester, appears straightforward but is often accompanied by challenges that can impact yield, purity, and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will move from starting material considerations to the intricacies of the reduction reaction and finally to post-reaction work-up and purification. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve problems effectively.

FAQ Section 1: Starting Materials and Reagent Selection

Question 1: I am planning to synthesize (4-Amino-3-chlorophenyl)methanol. Should I start from 4-amino-3-chlorobenzoic acid or its methyl/ethyl ester?

Answer: While both starting materials can lead to the desired product, we strongly recommend starting with the ester derivative (e.g., methyl 4-amino-3-chlorobenzoate) . The primary reason is the reactivity of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), with acidic protons.

  • Starting from the Carboxylic Acid: The free carboxylic acid has two sources of acidic protons: the carboxylic acid (-COOH) itself and the amine (-NH₂). LiAlH₄ is a strong base and will react with these acidic protons in a violent, gas-evolving (H₂) acid-base reaction before it begins to reduce the carbonyl group.[1][2] This consumes at least two equivalents of the hydride reagent, necessitating the use of a significant excess and making stoichiometry difficult to control.

  • Starting from the Ester: By converting the carboxylic acid to its methyl or ethyl ester, you eliminate the most acidic proton. While the amine protons will still react, the overall reactivity is more predictable and requires less excess LiAlH₄. This generally leads to a cleaner reaction with a more straightforward work-up and higher yields. Several researchers facing similar challenges have found success by switching from the acid to the ester.[3]

Expert Recommendation: Esterify the carboxylic acid in a preliminary step. This initial investment in time is often repaid with a significantly cleaner and higher-yielding reduction.

FAQ Section 2: Troubleshooting Common Side Reactions & Byproducts

This section addresses the most common impurities and side products observed during the reduction. Understanding their formation is key to suppression.

Question 2: My final product is contaminated with a significant amount of (4-aminophenyl)methanol. The chlorine atom is missing. What is this byproduct and how can I prevent it?

Answer: The impurity you are observing is the product of reductive dehalogenation . This is a well-documented side reaction when reducing aryl halides with powerful hydride reagents like LiAlH₄.[4][5][6] The hydride ion (H⁻) can displace the chloride from the aromatic ring.

Causality: The mechanism for this side reaction is often favored by higher temperatures and prolonged reaction times, which provide the necessary activation energy for the C-Cl bond cleavage. The presence of certain metal impurities can also catalyze this process.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Temperature Maintain a low temperature. Add the LiAlH₄ solution slowly to a cooled solution (0 °C) of the ester. Allow the reaction to warm slowly to room temperature, but avoid refluxing if possible.Reduces the thermal energy available to overcome the activation barrier for C-Cl bond cleavage.
Reagent Addition Use inverse addition: slowly add the ester solution to the LiAlH₄ slurry.This maintains a low concentration of the electrophilic aryl halide in the presence of a large excess of the nucleophilic hydride, which can sometimes suppress side reactions.
Reaction Time Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up immediately.Prolonged exposure to the powerful reducing agent increases the likelihood of dehalogenation.
Reducing Agent If dehalogenation remains a severe issue, consider a milder, more selective reducing agent. However, alternatives that can reduce esters are limited.This is a last resort, as LiAlH₄ is often the most effective reagent. Careful control of conditions is the preferred method.

Below is a diagram illustrating the desired reaction versus the dehalogenation side reaction.

G SM Methyl 4-amino-3-chlorobenzoate LAH LiAlH₄ / THF SM->LAH 1. Reduction of Ester Product (4-Amino-3-chlorophenyl)methanol (Desired Product) LAH->Product Desired Pathway (Low Temp) Byproduct (4-Aminophenyl)methanol (Dehalogenation Byproduct) LAH->Byproduct Side Reaction (High Temp / Long Time) Intermediate Aldehyde Intermediate LAH->Intermediate Intermediate->LAH 2. Reduction of Aldehyde

Caption: Reaction pathways in the reduction of methyl 4-amino-3-chlorobenzoate.

Question 3: My reaction seems incomplete. I still see starting material (the ester) in my crude product, even after using excess LiAlH₄. Why?

Answer: This issue typically points to two potential culprits: inactive reagents or insufficient stoichiometry.

  • Inactive LiAlH₄: Lithium aluminum hydride is extremely reactive with moisture and can be deactivated by improper storage or handling.[1] If the reagent has been exposed to atmospheric humidity, its effective concentration will be lower than stated. It is crucial to handle LiAlH₄ in a dry atmosphere (e.g., under nitrogen or argon) and use freshly opened or properly stored containers.

  • Insufficient Stoichiometry Calculation: Even when starting with the ester, the amino group (-NH₂) has two acidic protons that will each consume one equivalent of hydride (H⁻) from LiAlH₄. Therefore, for every mole of your ester, you must account for this acid-base reaction in addition to the two equivalents required for the ester reduction.

    • Ester Carbonyl Reduction: Requires 2 hydride equivalents.

    • Amine Protons Reaction: Requires 2 hydride equivalents.

    • Total Required: A minimum of 4 hydride equivalents per mole of ester. This corresponds to 1 mole of LiAlH₄ for every mole of your starting ester. A slight excess (e.g., 1.1 - 1.2 equivalents) is recommended to ensure complete reaction.

FAQ Section 3: Work-up and Purification

The work-up procedure for LiAlH₄ reactions is critical for both safety and obtaining a pure product.

Question 4: The work-up procedure is difficult, forming a gelatinous aluminum salt precipitate that is hard to filter. I also suspect I'm losing my product. How can I improve this step?

Answer: This is a classic problem with LiAlH₄ reductions. The aluminum salts (Al(OH)₃) formed during quenching can create a thick, gelatinous sludge that traps the product, making filtration and extraction inefficient. The polarity of your product, (4-Amino-3-chlorophenyl)methanol, also makes it partially soluble in water, leading to losses in the aqueous layer.[3][7]

We recommend the Fieser work-up method , a carefully controlled sequential addition of water and base to produce granular aluminum salts that are easily filtered.

Optimized Fieser Work-up Protocol: For a reaction that used 'X' g of LiAlH₄ :

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water . A significant amount of H₂ gas will be evolved. Ensure adequate ventilation and no ignition sources.

  • Add 'X' mL of 15% (w/v) aqueous NaOH solution . The mixture should begin to turn into a more granular, white precipitate.

  • Add '3X' mL of water .

  • Stir the resulting slurry vigorously at room temperature for 30-60 minutes. This "aging" step is crucial for the formation of easily filterable salts.

  • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with a suitable organic solvent (e.g., Ethyl Acetate, THF).

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Improving Extraction Yield: If you still suspect product loss to the aqueous phase, you can "salt out" the product by saturating the aqueous layer with NaCl or (NH₄)₂SO₄ before extraction.[7] This decreases the polarity of the aqueous phase and drives your organic product into the organic solvent.

Question 5: My final product has a brownish or yellowish tint. How can I purify it to an off-white solid?

Answer: The color is likely due to minor, highly conjugated impurities formed from side reactions or air oxidation of the aminobenzyl alcohol. Recrystallization is the most effective method for purification.[8]

Recrystallization Protocol:

  • Dissolve the crude (4-Amino-3-chlorophenyl)methanol in a minimum amount of a hot solvent. Ethyl acetate is often a good starting choice.[8]

  • If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble material.

  • Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

The workflow for troubleshooting common issues can be visualized as follows:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution & Mitigation P1 Low Yield / Incomplete Reaction C1 Inactive LiAlH₄? Insufficient Stoichiometry? P1->C1 P2 Dehalogenated Byproduct C2 High Temp? Long Reaction Time? P2->C2 P3 Difficult Work-up / Product Loss C3 Gelatinous Al Salts? Product Polarity? P3->C3 S1 Use Fresh LiAlH₄ Recalculate Stoichiometry (min. 1.0 eq) C1->S1 S2 Control Temp (0°C to RT) Monitor by TLC C2->S2 S3 Use Fieser Work-up 'Salt Out' during Extraction C3->S3

Caption: A troubleshooting workflow for the synthesis of (4-Amino-3-chlorophenyl)methanol.

References

  • ResearchGate. Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • Supporting Information. The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols. Available at: [Link]

  • Khan Academy. Preparation of alcohols using LiAlH4. Available at: [Link]

  • ResearchGate. Oxygen enhanced LiAlH4 reductions of aryl halides. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available at: [Link]

  • Google Patents. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Journal of the American Chemical Society. Reductive dehalogenation of alkyl halides with lithium aluminum hydride. Reappraisal of the scope of the reaction. Available at: [Link]

  • ResearchGate. What is the best procedure to synthesize p-aminobenzyl alcohol?. Available at: [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

  • YouTube. UCF CHM2210 - Chapter 12.4 - Reaction Mechanism of LiAlH4 with Esters. Available at: [Link]

  • Organic Syntheses. Benzyl alcohol, o-amino-. Available at: [Link]

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Available at: [Link]

  • The Journal of Organic Chemistry. Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for (4-Amino-3-chlorophenyl)methanol Derivatization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the derivatization of (4-Amino-3-chlorophenyl)methanol. This document is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of (4-Amino-3-chlorophenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental challenges. The unique bifunctional nature of this molecule—possessing both a primary aromatic amine and a primary benzylic alcohol—presents specific challenges in achieving chemoselectivity. This guide explains the causality behind experimental choices to ensure your derivatization strategies are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the derivatization of (4-Amino-3-chlorophenyl)methanol.

Q1: Why is derivatization of (4-Amino-3-chlorophenyl)methanol necessary?

Derivatization is a chemical modification process used to alter the properties of a molecule. For (4-Amino-3-chlorophenyl)methanol, this is typically done for several reasons:

  • Improved Analytical Detection : Many derivatization techniques attach a chromophoric or fluorophoric group, enhancing detection sensitivity in methods like HPLC.[1]

  • Increased Volatility for Gas Chromatography (GC) : The polar amine (-NH₂) and hydroxyl (-OH) groups make the parent molecule non-volatile. Converting these to less polar derivatives (e.g., amides, esters, or silyl ethers) is essential for GC analysis.[2][3]

  • Synthesis of Novel Compounds : The amine and alcohol groups serve as handles for building more complex molecules, such as active pharmaceutical ingredients (APIs). N-acylation, for instance, is a key step in the synthesis of many biologically active amides.[4]

  • Protection of Functional Groups : In a multi-step synthesis, one functional group may be temporarily "protected" by derivatization to prevent it from reacting while another part of the molecule is modified.

Q2: What are the primary reactive sites on (4-Amino-3-chlorophenyl)methanol?

The molecule has two primary nucleophilic sites susceptible to derivatization:

  • The Primary Aromatic Amine (-NH₂) : This group is nucleophilic and readily reacts with electrophiles like acyl chlorides or anhydrides to form amides.

  • The Primary Benzylic Alcohol (-CH₂OH) : This group is also nucleophilic, particularly after deprotonation, and can react with the same electrophiles to form esters.

The key challenge is to control which site reacts, a concept known as chemoselectivity.

Q3: Which functional group, the amine or the alcohol, is generally more reactive?

Under neutral to moderately basic conditions, the amino group is significantly more nucleophilic and therefore more reactive than the hydroxyl group. This inherent reactivity difference is the cornerstone of achieving selective N-derivatization. The lone pair of electrons on the nitrogen is more available for attack than the lone pairs on the oxygen, which are partially withdrawn by the more electronegative oxygen atom. Therefore, reactions like acylation will preferentially occur at the amino group.[5]

Q4: What are the most common types of derivatization for this molecule?

The most common and synthetically useful derivatization reactions are:

  • N-Acylation : The reaction of the amino group with an acylating agent (e.g., acetic anhydride, benzoyl chloride) to form an N-acyl derivative (an amide). This is a robust and widely used transformation.[6]

  • O-Acylation : The reaction of the hydroxyl group to form an ester. This typically requires more forcing conditions or specific catalysts compared to N-acylation.[7]

  • Silylation : The reaction of both the amine and alcohol groups with a silylating agent (e.g., BSTFA, TMCS) to form trimethylsilyl (TMS) ethers and amines. This is almost exclusively used to increase volatility for GC analysis.[3][8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide is formatted in a question-and-answer style to directly address specific problems you may encounter.

Problem 1: Low or No Product Yield

Q: My N-acylation reaction with an acyl chloride/anhydride shows low conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or the reaction setup itself.

Possible Causes & Solutions:

  • Inactive Acylating Agent : Acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture. An old or improperly stored reagent may be partially or fully hydrolyzed, rendering it inactive.

    • Solution : Use a freshly opened bottle of the acylating agent or distill it prior to use. Always handle these reagents under anhydrous conditions (e.g., in a glove box or using a nitrogen/argon atmosphere).

  • Insufficient Base or Incorrect Choice of Base : For acylations using acyl chlorides, a base is required to neutralize the HCl byproduct. If the base is too weak or absent, the HCl generated will protonate the starting material's amino group, deactivating it towards further reaction.

    • Solution : Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine. For sluggish reactions, a stronger base like N,N-Diisopropylethylamine (DIPEA) can be used. Ensure the base is dry.

  • Low Reaction Temperature : While many acylations are exothermic, some systems require thermal energy to overcome the activation barrier.

    • Solution : If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely by TLC or HPLC to avoid byproduct formation at higher temperatures.

  • Poor Solubility : If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution : Choose a solvent in which the (4-Amino-3-chlorophenyl)methanol has good solubility. Suitable options include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Gentle heating can also improve solubility.

Problem 2: Poor Chemoselectivity / Byproduct Formation

Q: I am observing significant O-acylation (ester formation) alongside my desired N-acylation. How can I improve selectivity for the amino group?

This is the central challenge for this molecule. O-acylation occurs when the hydroxyl group becomes competitive with the amino group as a nucleophile.

Possible Causes & Solutions:

  • Reaction Conditions are Too Harsh : High temperatures and the use of strong bases can deprotonate the benzylic alcohol, significantly increasing its nucleophilicity and leading to the formation of the O-acylated byproduct.

    • Solution :

      • Lower the Temperature : Run the reaction at 0 °C or even room temperature. The N-acylation is typically much faster than O-acylation at lower temperatures.

      • Use a Weaker Base : A mild base like pyridine or even sodium bicarbonate (in a biphasic system) is often sufficient to scavenge acid without activating the alcohol. Avoid strong bases like NaOH or alkoxides.

      • Control Stoichiometry : Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess will eventually drive the reaction towards the di-acylated product.

  • Incorrect Order of Addition : Adding the substrate to a pre-mixed solution of the acylating agent and a strong base can lead to immediate, non-selective reaction.

    • Solution : Dissolve the (4-Amino-3-chlorophenyl)methanol and the base in your solvent first. Then, add the acylating agent dropwise at a reduced temperature (e.g., 0 °C). This allows the more reactive amine to react preferentially.

Q: My reaction is producing a di-acylated product (both N- and O-acylated). How can I achieve mono-N-acylation?

Di-acylation is favored by using a large excess of the acylating agent and/or prolonged reaction times.

Possible Causes & Solutions:

  • Excess Acylating Agent : Using more than ~1.2 equivalents of the acylating agent significantly increases the likelihood of the less reactive hydroxyl group being acylated after the initial N-acylation is complete.

    • Solution : Carefully control the stoichiometry. Start with 1.05 equivalents of the acylating agent. Monitor the reaction by TLC/HPLC and only add more reagent in small increments if the starting material is not fully consumed.

  • Prolonged Reaction Time / High Temperature : Even with correct stoichiometry, allowing the reaction to proceed for too long or at elevated temperatures can lead to the slower O-acylation reaction catching up.

    • Solution : Monitor the reaction closely. As soon as the starting material is consumed (or its consumption plateaus), quench the reaction by adding water or a dilute aqueous solution of a mild base like sodium bicarbonate.

Problem 3: Product Degradation

Q: My purified product is a white solid, but it slowly turns yellow or brown upon storage. What is happening and how can I prevent it?

Aminophenol derivatives can be susceptible to oxidation, leading to the formation of colored chromogenic impurities.[9] This is often catalyzed by light, air (oxygen), and trace metal impurities.

Possible Causes & Solutions:

  • Oxidation : The aromatic amine/phenol moiety can be oxidized.

    • Solution : Store the purified product in a tightly sealed amber vial to protect it from light and air. Storing under an inert atmosphere (nitrogen or argon) and at low temperatures (e.g., in a refrigerator) will further prolong its shelf life.

  • Residual Acidity/Basicity : Trace amounts of acid or base from the workup can catalyze degradation pathways.

    • Solution : Ensure the product is thoroughly purified. A final wash of the organic solution with brine during workup can help remove residual impurities. Recrystallization is an excellent method for achieving high purity.[9][10]

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for common derivatization procedures.

Protocol 1: Chemoselective N-Acylation using Acetic Anhydride

This protocol is optimized for high selectivity towards the formation of N-(2-chloro-4-(hydroxymethyl)phenyl)acetamide.

Methodology:

  • Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Amino-3-chlorophenyl)methanol (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M concentration).

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C.

  • Base Addition : Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

  • Acylation : Add acetic anhydride (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction : Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), checking for the consumption of the starting material.

  • Quenching & Workup : Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethyl acetate/hexanes.

Workflow Diagram: Chemoselective N-Acylation

N_Acylation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Substrate (4-Amino-3-chlorophenyl)methanol in THF B 2. Add Pyridine (1.1 eq) A->B C 3. Add Acetic Anhydride (1.05 eq) Dropwise B->C D 4. Stir at 0 °C -> RT C->D E 5. Monitor by TLC (Check for Starting Material) D->E F 6. Quench with NaHCO₃ (aq) E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Dry, Concentrate & Purify (Recrystallization) G->H I N-Acylated Product H->I Final Product

Caption: Experimental workflow for selective N-acylation.

Protocol 2: Silylation for GC Analysis

This protocol prepares the sample for analysis by Gas Chromatography by derivatizing both polar functional groups.

Methodology:

  • Sample Prep : In a 2 mL GC vial, place a small, accurately weighed amount of the sample (~1-2 mg).

  • Drying : Ensure the sample is completely dry. If necessary, dissolve in a volatile solvent like DCM, dry with Na₂SO₄, filter into the vial, and evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition : Add 200 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization : Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst.[3]

  • Reaction : Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Analysis : After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Section 4: Data & Parameter Optimization

Achieving the desired outcome—whether it's N-acylation, O-acylation, or di-acylation—is a matter of controlling key reaction parameters.

Table 1: Key Parameters for Optimizing N- vs. O-Acylation Selectivity
ParameterTo Favor N-Acylation (Amide)To Favor O-Acylation (Ester)Rationale
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °CN-acylation has a lower activation energy and is kinetically favored at lower temperatures.
Base Weak, non-nucleophilic (Pyridine, TEA)Strong, non-nucleophilic (DIPEA, DBU) or catalytic DMAPStrong bases deprotonate the alcohol, increasing its nucleophilicity to compete with the amine. DMAP is a known acylation catalyst for alcohols.
Stoichiometry 1.0 - 1.1 equivalents of acylating agent>2.0 equivalents of acylating agentA slight excess ensures full conversion of the amine without forcing the slower O-acylation. A large excess is needed to acylate both groups.
Solvent Aprotic (THF, DCM, ACN)Aprotic (THF, DCM, ACN)Solvents must be aprotic to avoid reacting with the acylating agent. Protic solvents are generally incompatible.[8]
Order of Addition Add acylating agent to substrate/base mixtureAdd substrate to acylating agent/base mixtureAdding the agent slowly to the substrate allows the more reactive amine to react first.
Diagram: Influence of Parameters on Selectivity

This diagram illustrates the logical relationship between experimental choices and the reaction outcome.

Selectivity_Logic Params Key Parameters Temp Temperature Params->Temp Base Base Strength Params->Base Stoich Stoichiometry (Acyl Agent) Params->Stoich NAcyl N-Acylation (Kinetic Product) Temp->NAcyl Low (0 °C) DiAcyl N,O-Diacylation (Thermodynamic Product) Temp->DiAcyl High (>40 °C) Base->NAcyl Weak (Pyridine) Base->DiAcyl Strong (DBU/DMAP) Stoich->NAcyl ~1.0 eq Stoich->DiAcyl >2.0 eq Outcome Primary Product

Caption: Key parameter choices guiding reaction selectivity.

Section 5: References
  • Vertex AI Search Result[11]

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  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

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  • Magadum, S. B., & Yadav, G. D. (2018). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(1), 2054-2064. [Link]

  • Vertex AI Search Result[21]

  • Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(5), 3740-3751. [Link]

  • van Eijk, H. M., & van der Heeft, E. (1994). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 1-13. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for acetylation of benzyl alcohol (1 mmol) with Ac2O as a model compound. [Link]

  • Google Patents. (1989). EP0320484A2 - Purification of N-acetyl aminophenols.

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Shimadzu. (2014). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Application Note No. 01-00441-EN. [Link]

  • Vertex AI Search Result[24]

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  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • Vertex AI Search Result[33]

Sources

Troubleshooting

Identification and characterization of impurities in (4-Amino-3-chlorophenyl)methanol

Welcome to the technical support center for the identification and characterization of impurities in (4-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and characterization of impurities in (4-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analysis of this compound. Our focus is on the causality behind experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities I should expect in my sample of (4-Amino-3-chlorophenyl)methanol?

A1: Understanding the origin of impurities is the first step in developing a robust analytical strategy. Impurities in any active pharmaceutical ingredient (API) can be broadly categorized according to guidelines established by the International Council for Harmonisation (ICH).[1][2] For (4-Amino-3-chlorophenyl)methanol, impurities typically originate from three main sources: the synthetic pathway, degradation, and storage.

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors from the synthesis. A likely synthetic route involves the reduction of a nitro group and functionalization of a benzoic acid or benzaldehyde. A potential starting material could be 4-nitro-3-chlorobenzoic acid or its corresponding aldehyde.

    • Intermediates: Partially reacted molecules that were not fully converted to the final product. An example would be the corresponding nitro-alcohol, (4-Nitro-3-chlorophenyl)methanol, if the nitro group reduction is incomplete.

    • By-products: Formed from side reactions during synthesis. For instance, over-reduction or alternative reactions of intermediates can lead to unexpected structures.[3] Isomeric impurities, such as (3-Amino-4-chlorophenyl)methanol, could also be present if the starting materials were not isomerically pure.[4][5]

    • Degradation Products: Formed when (4-Amino-3-chlorophenyl)methanol is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[6] Aromatic amines are particularly susceptible to oxidation, which can lead to colored impurities (often polymeric). The benzylic alcohol group can also be oxidized to an aldehyde or carboxylic acid.

  • Inorganic Impurities: These stem from the manufacturing process and can include reagents, catalysts (e.g., heavy metals), and inorganic salts.[1][2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[1] The ICH Q3C (R9) guideline provides a framework for controlling these solvents based on their toxicity.[7]

cluster_synthesis Synthetic Pathway cluster_degradation Degradation cluster_process Manufacturing Process SM Starting Materials (e.g., 4-nitro-3-chlorobenzoic acid) API (4-Amino-3-chlorophenyl)methanol (Final Product) SM->API Organic Impurities INT Intermediates (e.g., (4-Nitro-3-chlorophenyl)methanol) INT->API Organic Impurities BP By-products (e.g., Isomers, Over-reduction products) BP->API Organic Impurities OX Oxidation Products (e.g., Aldehyde, Dimer) OX->API Degradants HY Hydrolysis Products HY->API Degradants IN Inorganic Impurities (e.g., Catalysts, Salts) IN->API Process Impurities RS Residual Solvents (e.g., Toluene, Methanol) RS->API Process Impurities

Caption: Potential Sources of Impurities in (4-Amino-3-chlorophenyl)methanol.

Troubleshooting Guides

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

A2: This is a common challenge. A systematic approach is crucial for efficiently identifying unknown peaks. The overall workflow involves detection, isolation (if necessary), and structural elucidation.

Start Unknown Peak Detected in HPLC Step1 Step 1: Preliminary Analysis - Check for carryover (blank injection) - Assess peak shape and UV spectrum - Spike with known potential impurities Start->Step1 Step2 Step 2: Mass Spectrometry (LC-MS) - Determine molecular weight - Obtain fragmentation pattern (MS/MS) Step1->Step2 Step3 Step 3: Propose Putative Structures - Correlate MW with potential impurities (starting materials, degradants, etc.) Step2->Step3 Step4 Step 4: Isolation & Purification (If standard is unavailable) - Preparative HPLC or SFC Step3->Step4 Step5 Step 5: Structural Elucidation (NMR) - 1H, 13C, DEPT - 2D NMR (COSY, HSQC, HMBC) for definitive structure Step4->Step5 End Impurity Identified Step5->End

Sources

Optimization

Minimizing byproduct formation in (4-Amino-3-chlorophenyl)methanol chemistry

Topic: Minimizing Byproduct Formation & Process Optimization Executive Summary: The Stability Paradox Welcome to the technical support hub for (4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3).[1] As researchers, you f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization

Executive Summary: The Stability Paradox

Welcome to the technical support hub for (4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3).[1]

As researchers, you face a specific "stability paradox" with this molecule. The electron-donating amino group (position 4) activates the benzene ring, making the benzyl alcohol (position 1) significantly more prone to self-condensation (dimerization) and oxidative degradation than a standard benzyl alcohol. Simultaneously, the chlorine atom (position 3) introduces a risk of hydrodehalogenation if reduction conditions are too aggressive.

This guide moves beyond standard textbook protocols to address the mechanistic causes of failure and provides self-validating workflows to minimize impurities.

Impurity Landscape & Control Strategy

The following diagram maps the critical failure points during synthesis and storage. Use this to identify where your process might be generating byproducts.

ImpurityMap Start Precursor: 4-Amino-3-chlorobenzoic Acid Target TARGET: (4-Amino-3-chlorophenyl)methanol Start->Target Reduction (LiAlH4 / BH3) Impurity3 Impurity C: (4-Aminophenyl)methanol (Dehalogenation) Start->Impurity3 Over-Reduction (High Temp) Impurity1 Impurity A: 4-Amino-3-chlorobenzaldehyde (Oxidation) Target->Impurity1 Air Exposure (Storage) Impurity2 Impurity B: Dibenzyl Ether Dimer (Acid-Catalyzed Condensation) Target->Impurity2 Acidic Workup (pH < 6) Impurity4 Impurity D: Quinone Imines (Polymerization/Color) Target->Impurity4 Light/Air (Radical Mechanism)

Figure 1: Mechanistic pathway of impurity formation.[2][3][4][5] Note that Impurity B (Dimer) is the most common failure mode during the workup phase.

Critical Workflows: Minimizing Byproducts

Module A: The Reduction Step (Avoiding Dehalogenation)

The Challenge: Reducing the carboxylic acid precursor without knocking off the chlorine atom (hydrodehalogenation).

Technical Recommendation: While Lithium Aluminum Hydride (LiAlH4) is the standard reagent, it can be too aggressive.[6][7] If you observe des-chloro impurities (Impurity C), switch to Borane-THF (BH3·THF) or NaBH4/I2 .

ParameterReagent: LiAlH4Reagent: Borane-THFReagent: NaBH4 + I2
Risk of Dehalogenation Moderate (at reflux)LowVery Low
Workup Difficulty High (Aluminum emulsions)Moderate (Boron complex)Low
Chemo-selectivity Low (Reduces esters/amides)High (Specific to Acids)High (Specific to Acids)
Recommendation Use only at 0°CPreferred Method Best for Scale-up

Protocol Optimization (NaBH4/I2 System):

  • Activation: Dissolve 4-amino-3-chlorobenzoic acid in THF. Add NaBH4 (2.5 eq).

  • Controlled Addition: Add I2 (1.0 eq) in THF dropwise at 0°C. Explanation: This generates borane in situ, which coordinates to the carboxylate, activating it for reduction without affecting the aryl chloride.

  • Quench: Methanol, followed by aqueous NaOH.

Module B: The Workup (Avoiding Dimerization)

The Challenge: Benzyl alcohols with electron-donating groups (like the amino group here) form stable carbocations under acidic conditions. These carbocations react with unreacted alcohol to form dibenzyl ethers (Impurity B) .

The Fix: The "Basic" Rule

  • Never allow the pH to drop below 7 during the quench or extraction.

  • Avoid strong mineral acids (HCl) to neutralize the reaction mixture.

  • Use Saturated Ammonium Chloride (mildly acidic, pH ~5-6) only if carefully monitored, but Rochelle’s Salt (Sodium Potassium Tartrate) is superior for aluminum-based reductions as it breaks emulsions at neutral/basic pH.

Troubleshooting Guide (FAQ Format)

Q1: My product isolated as a pink/brown solid instead of white. What happened?

Diagnosis: Oxidative Degradation (Impurity D) . Anilines are notorious for air oxidation to form quinone imines or azo-linkages, which are highly colored even at trace (ppm) levels. Corrective Action:

  • Recrystallization: Dissolve in minimal hot ethanol/water (9:1) with a spatula tip of sodium hydrosulfite (Na2S2O4) . This reducing agent bleaches the oxidative impurities.

  • Prevention: Store the final product under Argon at -20°C.

Q2: I see a new spot on TLC (Rf ~0.8) that wasn't there immediately after reaction.

Diagnosis: Dibenzyl Ether Formation (Impurity B) . If you used an acidic mobile phase (e.g., acetic acid) in your TLC or left the product in CDCl3 (which is often acidic) for NMR, the alcohol dimerized. Verification: Check the NMR. A singlet around δ 4.4-4.5 ppm (benzylic CH2) shifting slightly downfield indicates ether formation. Corrective Action:

  • Neutralize your CDCl3 by passing it through basic alumina before NMR.

  • Ensure your isolation solvent (e.g., Ethyl Acetate) is free of acetic acid.

Q3: The LiAlH4 workup turned into a gelatinous mess (Emulsion). How do I recover the product?

Diagnosis: Aluminum Hydroxide Gel . This traps your product and lowers yield. The "Fieser" Protocol (Self-Validating Step): For every x grams of LiAlH4 used:

  • Add x mL water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL water.

  • Add MgSO4, stir for 15 mins, and filter. The precipitate should be granular and white, not a gel.

Logic Flow: Workup Decision Tree

Use this flow to determine the correct quenching strategy based on your reagents.

WorkupLogic Start Reaction Complete? ReagentCheck Which Reducing Agent? Start->ReagentCheck LiAlH4 LiAlH4 ReagentCheck->LiAlH4 Borane Borane / NaBH4-I2 ReagentCheck->Borane Fieser Use Fieser Method: (x g LiAlH4 : x mL H2O : x mL NaOH) LiAlH4->Fieser MethanolQuench Quench with MeOH then mild aq. NaOH Borane->MethanolQuench PHCheck Check pH of Aqueous Layer Fieser->PHCheck MethanolQuench->PHCheck Acidic pH < 7 (RISK: Dimerization) PHCheck->Acidic Red Litmus Basic pH > 8 (SAFE) PHCheck->Basic Blue Litmus FixAcid Add Sat. NaHCO3 Immediately Acidic->FixAcid

Figure 2: Decision matrix for reaction workup to prevent acid-catalyzed side reactions.

References & Authority

  • Synthesis & Reduction Methods:

    • Reduction of Benzoic Acids to Alcohols: Detailed protocols using NaBH4/I2 systems.

    • Source: Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2.[7] Journal of Organic Chemistry.

  • Impurity Characterization (Oxidation):

    • Oxidation of Aminobenzyl Alcohols: Mechanisms of aldehyde formation and catalytic oxidation.

    • Source: Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed aerobic oxidation of alcohols. Journal of the American Chemical Society.

  • Stability & Dimerization:

    • Benzyl Alcohol Reactivity: Acid-catalyzed etherification mechanisms in electron-rich aromatics.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).

  • Compound Data:

    • Target Molecule: (4-Amino-3-chlorophenyl)methanol (CAS 113372-69-3).[1]

    • Source: PubChem Compound Summary.

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Amino-3-chlorophenyl)methanol

Welcome to the technical support center for the synthesis of (4-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Introduction: The Challenge of Scaling Up

(4-Amino-3-chlorophenyl)methanol is a key building block in the synthesis of various pharmaceutical agents. While its preparation, typically via the reduction of 4-amino-3-chlorobenzoic acid or its esters, may seem straightforward on a laboratory scale, scaling up introduces significant challenges related to reaction kinetics, heat transfer, mass transfer, and safety. This guide provides practical, field-proven insights to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Q1: Why has my yield of (4-Amino-3-chlorophenyl)methanol dropped significantly after scaling up from 10g to 1kg?

A significant drop in yield upon scale-up is a common issue, often rooted in heat and mass transfer limitations that are negligible at the lab scale. The primary synthetic route involves the reduction of a carboxylic acid, a highly exothermic process, typically using powerful reducing agents like Lithium Aluminum Hydride (LAH).

Causality Analysis:

  • Poor Heat Dissipation: A larger reaction volume has a lower surface-area-to-volume ratio. This means the heat generated by the exothermic reduction cannot be removed as efficiently as in a small flask. The resulting temperature increase can lead to side reactions and degradation of both the starting material and the product.

  • Inefficient Mixing: In a large reactor, achieving homogenous mixing is more difficult. This can create localized "hot spots" where the concentration of the reducing agent is high, leading to rapid, uncontrolled reactions and the formation of impurities. It can also result in areas where the reaction is incomplete.

  • Reagent Addition Rate: A common lab practice is the rapid addition of reagents. At scale, adding the reducing agent too quickly can overwhelm the reactor's cooling capacity, causing a dangerous thermal runaway. A slow, controlled addition is critical.

Troubleshooting Protocol:

  • Characterize Thermal Hazard: Perform a reaction calorimetry study (e.g., using an RC1 calorimeter) on the lab scale to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe scaling.

  • Optimize Reagent Addition: Switch from a standard addition to a "reverse addition" protocol. Add the solution of your starting material (4-amino-3-chlorobenzoic acid in an appropriate solvent like THF) to the slurry of the reducing agent (LAH) in the reactor. This ensures the powerful reducing agent is never in excess and the reaction rate is controlled by your addition rate.

  • Improve Agitation: Review the reactor's agitation specifications. Ensure the stirrer design (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogenous slurry and facilitate efficient heat transfer to the reactor jacket.

  • Control Temperature Profile: Maintain a strict internal temperature range throughout the addition. For LAH reductions, a typical range is 0-10°C during addition, followed by a slow warm-up to room temperature.

Q2: My reaction is showing an uncontrollable temperature spike during the addition of the reducing agent. What is happening and how can I prevent it?

This is a classic sign of a thermal runaway reaction, a highly dangerous situation, especially when using energetic reagents like Lithium Aluminum Hydride.

Causality Analysis:

The root cause is an imbalance between the rate of heat generation and the rate of heat removal.

  • Induction Period: Sometimes, a reaction may not initiate immediately upon reagent addition, especially at low temperatures. Reagents can build up, and when the reaction finally starts, it does so with explosive force.

  • Insufficient Cooling: The reactor's cooling system may be inadequate for the scale and exothermicity of the reaction.

  • Rapid Reagent Addition: As mentioned previously, adding the hydride too quickly is a primary cause of thermal runaway.

Preventative Measures Protocol:

  • Ensure Reaction Initiation: Add a small "seed" amount of the starting material to the hydride slurry first and confirm a slight, controllable exotherm before proceeding with the main, slow addition. This confirms the reagent is active and avoids the accumulation of unreacted starting material.

  • "Semi-Batch" Operation: The controlled, slow addition of one reagent to another (as described in Q1) is a semi-batch process. This is the standard and safest way to manage highly exothermic reactions at scale. The rate of addition should be tied to the cooling capacity of the reactor, ensuring the temperature never exceeds the set point.

  • Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc and an emergency quenching system.

Q3: I'm observing new impurities in my scaled-up batch that were not present in the lab. What are they and how can I minimize them?

The impurity profile often changes at scale due to the harsher conditions (e.g., higher temperatures, longer reaction times) that can occur.

Likely Impurities & Formation Mechanisms:

  • Unreacted Starting Material (4-amino-3-chlorobenzoic acid): Caused by poor mixing or insufficient reducing agent.

  • Over-reduction Products: While less common for this specific molecule, aggressive conditions could potentially lead to dehalogenation, although this is more of a risk with catalytic hydrogenation.

  • Dimerization/Polymerization: Localized high temperatures can cause reactive intermediates to polymerize, leading to tar-like substances that complicate purification.

  • Ring-Opened or Rearranged Products: Extreme pH and temperature can lead to degradation.

Minimization Strategy:

  • Strict Temperature Control: This is the single most important factor. Adhere to the optimized temperature profile from your calorimetry studies.

  • Inert Atmosphere: The amino group can be sensitive to oxidation. Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon) to prevent the formation of colored, oxidized impurities.

  • Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. While a slight excess is often used to drive the reaction to completion, a large excess can promote side reactions.

  • Analyze Raw Materials: Ensure the purity of your starting 4-amino-3-chlorobenzoic acid is high, as impurities in the starting material will carry through or react to form new impurities.

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Reactor Volume 250 mL Flask20 L ReactorDirect scaling of batch size.
Solvent Volume 100 mL10 LMaintain similar concentration for consistent kinetics.
Addition Time ~5 minutes2-4 hoursCritical for controlling exotherm in a large volume.
Stirring Magnetic Stir BarOverhead Mechanical StirrerNecessary for effective mixing of slurries in large vessels.
Temp. Control Ice BathJacketed Reactor with ChillerPassive cooling is insufficient; active cooling is required.
ΔT (Internal vs. Jacket) ~2-5 °C~10-20 °CLarger temperature difference needed to drive heat transfer out of the large volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing between Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH₄) for this reduction?

The choice of reducing agent is critical and depends on reactivity, selectivity, and safety.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. It will readily reduce carboxylic acids, esters, amides, and many other functional groups.[1] Its high reactivity makes it suitable for reducing the relatively unreactive carboxylic acid group in 4-amino-3-chlorobenzoic acid. However, it is dangerously reactive with water and protic solvents, requiring the use of anhydrous ethereal solvents like THF or Diethyl Ether.[1] Its work-up is also hazardous due to the generation of hydrogen gas.[2]

  • Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent.[3] It is primarily used for reducing aldehydes and ketones and will not typically reduce a carboxylic acid or an ester under standard conditions.[4][5] To use NaBH₄ for a carboxylic acid reduction, an activator (like iodine or BF₃•OEt₂) is often required, which adds complexity and cost to the process. While NaBH₄ is more stable and can be used in protic solvents like ethanol or methanol, it is generally not the preferred reagent for this specific transformation due to the low reactivity of the starting material.

Table 2: Comparison of Reducing Agents for 4-Amino-3-chlorobenzoic Acid
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity High (Reduces carboxylic acids directly)Low (Requires activation for carboxylic acids)
Required Solvent Anhydrous Aprotic (e.g., THF)Protic (e.g., Ethanol, Methanol) or Aprotic
Safety Concerns Highly pyrophoric, reacts violently with waterFlammable solid, but much less reactive with water
Work-up Hazardous (H₂ gas evolution), requires careful quenchingSimpler, less hazardous
Recommendation Preferred reagent due to high reactivity with the substrate. Requires stringent engineering and safety controls.Not recommended without an activation method.
Q2: What is a safe and scalable work-up procedure for a large-scale LAH reduction?

The quenching of excess LAH is one of the most hazardous steps in the process. A slow, controlled addition of quenching agents is essential to manage the exothermic reaction and the evolution of hydrogen gas. The "Fieser workup" is a widely adopted and reliable method.[2]

Experimental Protocol: Scalable Fieser Workup

This protocol is for a reaction that used 'x' grams of LiAlH₄.

  • Cooling: After the reaction is complete, cool the reactor contents to 0°C. Ensure the reactor's venting system is functioning correctly and directed to a safe area.

  • Water Addition: Slowly and carefully add 'x' mL of water dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 20°C. You will observe significant gas evolution (H₂). NEVER add the reaction mixture to water; always add the water to the reaction mixture.

  • Caustic Addition: Following the water, slowly add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution . This helps to break up the aluminum salts and make them more granular and easier to filter.

  • Final Water Addition: Finally, slowly add '3x' mL of water .

  • Granulation: Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This process, known as granulation, converts the gelatinous aluminum salts into a fine, filterable solid.

  • Filtration: Filter the slurry through a pad of Celite® or another filter aid. Wash the filter cake thoroughly with the reaction solvent (e.g., THF) to recover all the product.

  • Product Isolation: The desired product is in the combined filtrate, which can then be concentrated and purified by crystallization.

Q3: What are the Critical Process Parameters (CPPs) I need to monitor and control?

For this synthesis, the following CPPs are essential for ensuring safety, consistency, and quality:

  • Internal Reaction Temperature: The most critical parameter for controlling side reactions and ensuring safety.

  • Rate of Reagent Addition: Directly controls the rate of heat generation.

  • Agitator Speed: Ensures homogeneity and efficient heat transfer.

  • Reaction Concentration: Affects reaction kinetics and viscosity, which can impact mixing and heat transfer.

  • Inert Atmosphere: Prevents oxidative side reactions, which is crucial for maintaining the purity of the amino-functionalized product.

Visualizations

Diagram 1: General Troubleshooting Workflow for Scale-Up Issues

G Start Scale-Up Issue Identified (e.g., Low Yield, Impurity) Check_Yield Verify Yield Calculation & Material Balance Start->Check_Yield Check_Purity Analyze Purity Profile (HPLC, LC-MS) Start->Check_Purity Compare_Profiles Compare Impurity Profile to Lab Scale Check_Purity->Compare_Profiles New_Impurity New Impurity Detected? Compare_Profiles->New_Impurity Investigate_Side_Rxn Investigate Side Reactions (Temp, Stoichiometry) New_Impurity->Investigate_Side_Rxn Yes Known_Impurity Known Impurity Increased? New_Impurity->Known_Impurity No Check_Thermal Review Thermal Data (Temp Profile, Exotherm) Investigate_Side_Rxn->Check_Thermal Optimize_Purification Optimize Purification (Crystallization, Wash) Known_Impurity->Optimize_Purification Known_Impurity->Check_Thermal Solution Implement Corrective Actions (Adjust Protocol) Optimize_Purification->Solution Uncontrolled_Exo Uncontrolled Exotherm? Check_Thermal->Uncontrolled_Exo Review_Addition Review Reagent Addition Rate & Cooling Uncontrolled_Exo->Review_Addition Yes Review_Mixing Review Agitation & Mass Transfer Uncontrolled_Exo->Review_Mixing No Review_Addition->Solution Review_Mixing->Solution

Caption: A logical workflow for diagnosing and addressing common scale-up issues.

Diagram 2: Intended Reaction and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-Amino-3-chlorobenzoic Acid Product (4-Amino-3-chlorophenyl)methanol (Desired Product) Start->Product  LiAlH₄, THF  (Reduction) Impurity1 Unreacted Starting Material Start->Impurity1 Impurity3 Tars/Polymers Start->Impurity3 Impurity2 Oxidized Impurities (e.g., colored dimers) Product->Impurity2 Condition1 Incomplete Reaction (Poor Mixing, Low Temp) Condition1->Impurity1 Condition2 Air (O₂) Leak Condition2->Impurity2 Condition3 Localized Hot Spots (Poor Heat Transfer) Condition3->Impurity3

Caption: The desired reduction pathway and potential side reactions driven by suboptimal conditions.

References

  • University of Rochester. Workup for Aluminum Hydride Reductions. Available at: [Link]2]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]4]

  • Testbook. Benzoic acid on reacting with lithium aluminium hydride give. Available at: [Link]1]

  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov. Available at: [Link]]

  • LibreTexts Chemistry. Sodium Borohydride Reduction of Benzoin. Available at: [Link]3]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]5]

  • Catalyst University (YouTube). Strong Reductions using Lithium Aluminum Hydride (LAH). Available at: [Link]]

Sources

Optimization

Technical Support Center: Kinetic Analysis &amp; Reaction Engineering of (4-Amino-3-chlorophenyl)methanol

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Kinetic Profiling, Analytical Troubleshooting, and Reaction Optimization for CAS 113372-69-3 Executive Technical Overview (4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Kinetic Profiling, Analytical Troubleshooting, and Reaction Optimization for CAS 113372-69-3

Executive Technical Overview

(4-Amino-3-chlorophenyl)methanol is a bifunctional building block critical in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib). Its kinetic behavior is governed by two competing nucleophilic centers: the aromatic primary amine and the benzylic alcohol .

The presence of the ortho-chlorine atom exerts a significant inductive electron-withdrawing effect (-I), reducing the pKa of the aniline nitrogen (typically ~3.0–3.5 compared to 4.6 for aniline) and sterically hindering N-alkylation. However, this does not eliminate N-reactivity, creating a classic "chemoselectivity vs. kinetics" challenge in process chemistry.

This guide addresses the three most common support tickets we receive: analytical method failure, competitive N- vs O-alkylation kinetics, and oxidation stalls.

Module A: Analytical Method Troubleshooting (HPLC/UPLC)

User Issue: "My kinetic plots are erratic. The retention time shifts during the run, and the peak for the starting material tails significantly."

Root Cause Analysis

The amine function of (4-Amino-3-chlorophenyl)methanol interacts with residual silanol groups on standard C18 silica columns. At neutral pH, the amine is partially protonated/neutral, leading to secondary interactions (tailing). Furthermore, the ortho-chloro group increases lipophilicity, making the molecule "stick" if the organic modifier is insufficient.

Troubleshooting Protocol

Q: Which column chemistry yields the most reproducible kinetic data? A: Switch from standard C18 to a Phenyl-Hexyl or Polar-Embedded C18 stationary phase.

  • Why: The phenyl ring of the stationary phase engages in

    
    -
    
    
    
    interactions with the chlorinated aromatic ring of the analyte, providing orthogonal selectivity to hydrophobicity. This stabilizes retention times.

Q: How do I eliminate peak tailing for accurate integration? A: You must suppress silanol ionization or fully protonate the amine.

  • Protocol: Use a mobile phase pH of 2.5 – 3.0 (Phosphate or Formic Acid). At this pH, the aniline nitrogen is fully protonated (

    
    ), repelling the positive charge of any residual metals/protons on the silica surface, resulting in sharp Gaussian peaks.
    

Q: Can I use Acetonitrile (ACN)? A: Methanol is often superior for this specific analyte on Phenyl columns. ACN's


-electrons can interfere with the 

-

interaction between the analyte and the column.
Visualization: Analytical Method Validation Workflow

HPLC_Troubleshooting Start Issue: Tailing or RT Shift CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow AdjustPH Adjust to pH 2.5 (Phosphate/Formic) IsLow->AdjustPH No CheckCol Check Column Type IsLow->CheckCol Yes AdjustPH->CheckCol IsC18 Is it standard C18? CheckCol->IsC18 SwitchCol Switch to Phenyl-Hexyl / Polar-Embedded IsC18->SwitchCol Yes AddMod Add Ion-Pair (e.g., Octanesulfonate) IsC18->AddMod No (Already Specialized) Final Stable Kinetic Method SwitchCol->Final AddMod->Final

Caption: Decision tree for stabilizing HPLC methods for chlorinated aniline derivatives.

Module B: Reaction Kinetics (Nucleophilic Substitution)

User Issue: "I am trying to couple the benzyl alcohol to a chloride (e.g., in Gefitinib synthesis), but the reaction rate slows down after 50% conversion, and I see an impurity forming."

Mechanistic Insight

In substitution reactions (e.g., converting the alcohol to a chloride or coupling it), the amine can act as a competitive nucleophile (Self-Alkylation or N-alkylation of the partner).

  • The Trap: As the reaction proceeds, HCl is often generated. The amine acts as an HCl scavenger (forming the hydrochloride salt). The salt form is non-nucleophilic, which kills the side reaction but also changes the solubility profile, potentially precipitating the substrate and stalling the kinetics (mass transfer limitation).

Kinetic Optimization Guide
ParameterRecommendationScientific Rationale
Solvent System DMF or DMAcHigh polarity is required to keep the hydrochloride salt of the amine in solution if no base is added.
Base Scavenger

or DIPEA
You must neutralize the generated acid to maintain the free base form if the amine is the desired nucleophile. If the alcohol is the nucleophile, use a weaker base to avoid deprotonating the amine.
Temperature 40°C - 60°CThe ortho-Cl provides steric hindrance. Higher activation energy is required compared to non-chlorinated analogues.
Critical Experiment: Determining the Rate-Limiting Step

To fix the "50% stall," you must determine if the issue is chemical (catalyst death) or physical (precipitation).

  • Standard Run: Run reaction to 50% conversion (stall point).

  • Spike Test: Add 10% more fresh catalyst/reagent.

    • Result A (Rate increases): Reagent decomposition/consumption was the cause.

    • Result B (No change): Product inhibition or solubility limit.

  • Dilution Test: Add 50% more solvent.

    • Result (Rate increases): Mass transfer limitation (precipitation of amine salt) is the cause.

Module C: Oxidation Kinetics (Alcohol to Aldehyde)

User Issue: "Oxidation with MnO2 is incredibly slow. Jones oxidation destroys the molecule."

Troubleshooting Protocol

Q: Why is MnO2 failing? A: The free amine coordinates to the Manganese surface, poisoning the catalyst.

  • Fix: Use activated MnO2 in large excess (10-20 eq) or switch to IBX (2-Iodoxybenzoic acid) . IBX tolerates free amines and chemoselectively oxidizes the benzyl alcohol without touching the aniline.

Q: Why did Jones Reagent (CrO3/H2SO4) fail? A: Strong acidic conditions protonate the amine (protecting it from oxidation), but the oxidant is too strong and likely causes oxidative degradation of the electron-rich aromatic ring (formation of quinones).

Recommended Workflow: Selective Oxidation
  • Solvent: DMSO or Ethyl Acetate (for IBX).

  • Temperature: Room Temperature (25°C).

  • Monitoring: Monitor the disappearance of the hydroxymethyl signal (

    
     4.5 ppm) and appearance of aldehyde (
    
    
    
    9.8 ppm) via 1H-NMR. Do not rely solely on TLC as the amine drags on silica.
Visualization: Kinetic Pathways

Reaction_Pathways Substrate (4-Amino-3-chlorophenyl)methanol Oxidation Oxidation (IBX/MnO2) Substrate->Oxidation k1 (Slow) Substitution Substitution (SOCl2/POCl3) Substrate->Substitution k2 (Fast) Aldehyde Aldehyde (Precursor) Oxidation->Aldehyde Chloride Benzyl Chloride (Active Intermediate) Substitution->Chloride SelfPoly Self-Polymerization Impurity Polymer/Tars SelfPoly->Impurity Chloride->SelfPoly k3 (If Amine Free)

Caption: Competitive kinetic pathways. Note that the Benzyl Chloride intermediate is highly reactive toward the amine of a second molecule (k3), leading to polymerization.

Stability & Storage FAQs

Q: The powder turned dark brown overnight. Is it compromised? A: Likely yes, but only on the surface. Chloroanilines are photosensitive and prone to auto-oxidation (forming azo/azoxy species) upon exposure to air and light.

  • Recovery: Recrystallize from Toluene/Heptane.

  • Prevention: Store under Argon at 4°C in amber vials.

Q: Can I store the solution in Methanol? A: For short periods (HPLC), yes. For long-term storage, avoid protic solvents if trace acid is present, as this can promote ether formation at the benzylic position.

References

  • Gefitinib Synthesis & Intermediates

    • Li, M.D., Zheng, Y.G., & Ji, M. (2007).[1] Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate.[2][3][4] Molecules, 12(4), 673-678. Link

    • Chandregowda, V., et al. (2009). Convergent approach for commercial synthesis of gefitinib.[1] Organic Process Research & Development. Link

  • Kinetic Principles of Chloroanilines

    • Castro, E. A., et al. (2008). Kinetics and Mechanism of the Aminolysis of 4-Chlorophenyl Carbonates. Journal of Organic Chemistry. Link

  • Analytical Methods (HPLC)

    • Phenomenex Technical Guides. "Reversed Phase HPLC Method Development for Basic Compounds." Link

    • Basrani, B. R., et al. (2010). Determination of 4-chloroaniline and its derivatives...[5] Journal of Endodontics. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to (4-Amino-3-chlorophenyl)methanol and (4-Amino-3-fluorophenyl)methanol: A Halogen-Driven Choice

An In-Depth Comparative Analysis for Medicinal Chemistry and Materials Science In the landscape of pharmaceutical development and materials science, the selection of molecular building blocks is a critical decision that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Medicinal Chemistry and Materials Science

In the landscape of pharmaceutical development and materials science, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties, biological activity, and ultimate success of a target compound. Among the most versatile of these scaffolds are substituted aminobenzyl alcohols. This guide provides a detailed comparative analysis of two closely related yet functionally distinct analogues: (4-Amino-3-chlorophenyl)methanol and (4-Amino-3-fluorophenyl)methanol.

The substitution of a single halogen atom—chlorine versus fluorine—at the C3 position of the 4-aminobenzyl alcohol core imparts significant, non-obvious differences in reactivity, solubility, metabolic stability, and binding interactions. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational data and experimental context required to make an informed selection between these two key intermediates. We will move beyond a simple cataloging of properties to explore the underlying chemical principles and provide actionable experimental protocols for their characterization.

Physicochemical Properties: The Tale of Two Halogens

The initial assessment of any chemical intermediate begins with its fundamental physicochemical properties. The choice between chlorine and fluorine initiates a cascade of effects, starting at the atomic level and extending to bulk properties like solubility and lipophilicity.

The fluorine atom is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. However, its small size and the comparable energy of its 2p orbitals with carbon's 2p orbitals allow for more effective resonance donation into the aromatic ring.[1] Conversely, chlorine is larger and less electronegative, with a weaker resonance effect due to less efficient 2p-3p orbital overlap.[1] These electronic differences are foundational to the distinct properties summarized below.

Table 1: Comparative Physicochemical Properties

Property(4-Amino-3-chlorophenyl)methanol(4-Amino-3-fluorophenyl)methanolRationale for Difference
CAS Number 113372-69-3[2][3][4]349-36-0-
Molecular Formula C₇H₈ClNO[2][3]C₇H₈FNOSubstitution of Cl with F.
Molecular Weight 157.60 g/mol [2][3]141.14 g/mol Chlorine is a heavier atom than fluorine.
Appearance White to light yellow crystal powder[5]White to light yellow crystal powder[5]Similar core structure leads to similar physical state.
Calculated LogP 1.41[3]~1.1 (Estimated)Fluorine substitution typically lowers lipophilicity more than chlorine.[6]
H-Bond Acceptors 2[3]2The N and O atoms are the primary acceptors in both.
H-Bond Donors 2[3]2The NH₂ and OH groups are the donors in both.
Aqueous Solubility LowerHigher (Predicted)Fluorinated compounds tend to be more soluble than their chlorinated analogues.[6]

Synthesis and Chemical Reactivity: A Divergence in Pathways and Potential

Both compounds are typically synthesized from commercially available precursors like substituted anilines or nitrobenzenes. A common strategy involves the reduction of a corresponding benzoic acid or ester derivative.

G cluster_0 General Synthetic Pathway Start 4-Nitro-3-halobenzoic Acid (X = Cl or F) Ester Esterification (e.g., SOCl₂, Methanol) Start->Ester Step 1 ReducedEster Ester Reduction (e.g., LiAlH₄ or NaBH₄) Ester->ReducedEster Step 2 NitroReduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) ReducedEster->NitroReduction Step 3 Product (4-Amino-3-halophenyl)methanol NitroReduction->Product

Caption: Generalized synthetic route for halogenated aminobenzyl alcohols.

Reactivity Insights:

The key difference in reactivity lies in how the halogen influences the electron density of the aromatic ring and the nucleophilicity of the amine.

  • Electrophilic Aromatic Substitution (EAS): While both halogens are deactivating overall compared to hydrogen, the stronger resonance donation from fluorine makes the fluoro-aromatic ring more reactive towards electrophiles than the chloro-aromatic ring.[1][7] This is a crucial consideration for subsequent derivatization steps that involve modifying the aromatic core.

  • Nucleophilicity of the Amine: The greater inductive effect of fluorine slightly reduces the basicity and nucleophilicity of the adjacent amino group compared to the chlorine-substituted analogue. This can affect the kinetics of reactions such as acylation, alkylation, or sulfonylation at the nitrogen atom.

Role in Drug Design: Bioisosterism and Beyond

In medicinal chemistry, the interchange of fluorine and chlorine is a classic bioisosteric replacement strategy used to fine-tune a drug candidate's profile.[8] The choice is not arbitrary and is guided by the desired therapeutic outcome.

  • Metabolic Stability: The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Chlorine (C-Cl) bond, making it much more resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H or C-Cl bond with a C-F bond is a common tactic to increase a drug's half-life.

  • Binding Affinity: Fluorine, being small and highly electronegative, can act as a potent hydrogen bond acceptor.[8] Chlorine, being larger and more polarizable, can engage in favorable halogen bonding or van der Waals interactions within a protein's binding pocket. The suitability of one over the other is highly dependent on the specific topology and amino acid composition of the target protein.[6]

  • Membrane Permeability: Lipophilicity (LogP) is a primary determinant of a molecule's ability to cross cell membranes. As the chloro-analogue is more lipophilic, it may exhibit better membrane permeability, a desirable trait for orally administered drugs targeting intracellular proteins. Conversely, the higher solubility of the fluoro-analogue might be advantageous for intravenous formulations.[6]

G cluster_choices cluster_solutions Start Lead Compound (with H or Cl at target position) Question Goal? Start->Question IncStability Increase Metabolic Stability? Question->IncStability Metabolism IncBinding Improve Binding Affinity? Question->IncBinding Potency ModulatePK Adjust Permeability/Solubility? Question->ModulatePK Pharmacokinetics ChooseF Synthesize Fluoro-Analogue (4-amino-3-fluorophenyl)methanol IncStability->ChooseF Stronger C-F bond Both Synthesize Both Analogues for SAR Study IncBinding->Both Probe H-bonding (F) vs Halogen bonding (Cl) ModulatePK->ChooseF Higher Solubility ChooseCl Synthesize Chloro-Analogue (4-Amino-3-chlorophenyl)methanol ModulatePK->ChooseCl Higher Permeability

Caption: Decision workflow for selecting a halogenated intermediate in drug design.

Comparative Experimental Protocols

To empirically validate the theoretical differences, standardized experimental protocols are essential. The following methods provide a framework for a direct, head-to-head comparison.

Protocol 1: Comparative Lipophilicity Determination (Shake-Flask Method)

This protocol quantifies the LogP value, a measure of a compound's differential solubility in a biphasic system (n-octanol/water).

Objective: To determine and compare the Partition coefficient (P) of (4-Amino-3-chlorophenyl)methanol and (4-amino-3-fluorophenyl)methanol.

Materials:

  • (4-Amino-3-chlorophenyl)methanol

  • (4-amino-3-fluorophenyl)methanol

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Deionized water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnels (100 mL)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Accurately prepare stock solutions (e.g., 1 mg/mL) of each compound in methanol.[9] Create a series of dilutions in water to generate a standard curve using UV-Vis spectrophotometry at the λ_max for each compound.

  • Partitioning: a. Accurately weigh ~5 mg of the chloro-analogue and dissolve it in 50 mL of water-saturated n-octanol. b. Add 50 mL of n-octanol-saturated water to the separatory funnel. c. Shake the funnel vigorously for 15 minutes to allow for partitioning. d. Let the funnel stand until the two phases have completely separated.

  • Analysis: a. Carefully collect a sample from the aqueous (bottom) layer. b. Measure the absorbance of the aqueous sample using the UV-Vis spectrophotometer. c. Determine the concentration of the compound in the aqueous phase ([C]_water) using the previously generated standard curve.

  • Calculation: a. The initial concentration in the octanol phase is known. The concentration in the octanol phase at equilibrium ([C]_octanol) can be calculated by mass balance. b. The partition coefficient P is calculated as: P = [C]_octanol / [C]_water. c. The LogP is the base-10 logarithm of P.

  • Repeat: Perform steps 2-4 in triplicate for both the chloro- and fluoro-analogues.

Expected Outcome: The chloro-analogue is expected to yield a higher LogP value than the fluoro-analogue, confirming its greater lipophilicity.

Protocol 2: Comparative Analysis by ¹H and ¹⁹F NMR Spectroscopy

This protocol outlines the acquisition of NMR spectra to confirm identity and compare the electronic environment of the two molecules.

Objective: To acquire and compare high-resolution NMR spectra to observe the influence of the halogen substituent.

Materials:

  • High-purity samples of each compound.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a ~10 mg/mL solution of each compound in the chosen deuterated solvent in separate, clean NMR tubes.

  • ¹H NMR Acquisition: a. Acquire a standard proton NMR spectrum for each sample. b. Analysis: Compare the chemical shifts (δ) of the aromatic protons. The stronger withdrawing effect of fluorine is expected to shift the adjacent protons further downfield compared to the chlorine analogue. Note the coupling patterns.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled carbon NMR spectrum for each sample. b. Analysis: Compare the chemical shifts of the carbon atoms, particularly C3 (bearing the halogen) and C4 (bearing the amino group). The C-F and C-Cl bonds will induce significant and distinct shifts.

  • ¹⁹F NMR Acquisition (for the fluoro-analogue only): a. Acquire a proton-decoupled fluorine NMR spectrum. b. Analysis: The spectrum should show a singlet (or a multiplet if coupled to nearby protons, depending on the experiment) at a characteristic chemical shift for an aryl fluoride. This provides unambiguous confirmation of fluorine incorporation.

Expected Outcome: The spectra will provide a detailed electronic fingerprint of each molecule. The downfield shifts in the ¹H and ¹³C spectra of the fluoro-analogue will quantitatively demonstrate the stronger electron-withdrawing nature of fluorine in this specific molecular context.

Conclusion and Recommendations

The choice between (4-Amino-3-chlorophenyl)methanol and (4-amino-3-fluorophenyl)methanol is a nuanced decision that hinges on the specific goals of a research program. Neither compound is universally superior; rather, they are complementary tools in the chemist's arsenal.

  • Choose (4-amino-3-fluorophenyl)methanol when:

    • The primary goal is to enhance metabolic stability and block P450-mediated oxidation.

    • Increased aqueous solubility is required for formulation or biological assays.

    • The target binding pocket has a specific hydrogen bond acceptor site that can be engaged by fluorine.

    • The synthetic strategy calls for a more reactive aromatic ring for subsequent electrophilic substitution.

  • Choose (4-Amino-3-chlorophenyl)methanol when:

    • Higher lipophilicity and membrane permeability are desired for oral bioavailability.

    • The binding pocket is sterically constrained, and the larger chlorine atom can provide beneficial van der Waals or halogen bonding interactions.

    • Cost is a primary driver, as chlorinated starting materials are often less expensive than their fluorinated counterparts.

Ultimately, the most effective approach in a drug discovery context is often the empirical one: synthesize derivatives from both intermediates and evaluate them in parallel. This guide provides the foundational understanding and experimental starting points to embark on that investigation with a clear rationale.

References

  • MySkinRecipes. (4-Amino-3-(trifluoromethyl)phenyl)methanol.
  • ChemicalBook. (2023).
  • Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol.
  • PubChem. 4-Amino-3-fluorophenol.
  • Beilstein Journals. (2020).
  • PubMed Central (PMC). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
  • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • Google Patents.
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  • Journal "Functional Materials".
  • ChemScene. 113372-69-3 | (4-Amino-3-chlorophenyl)methanol.
  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Biosynth. (3-Amino-4-chlorophenyl)methanol.
  • PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride.
  • BLD Pharm. 113372-69-3|(4-Amino-3-chlorophenyl)methanol.
  • RSC Publishing. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • PubMed. (2011). Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles.
  • MDPI.
  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
  • PMC NIH. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals.
  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • PMC NIH. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • PMC PubMed Central. (2018). Synthesis and biological profile of substituted benzimidazoles.
  • ResearchGate. (2022).
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  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • NIH. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
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Comparative

Comparative study of (4-Amino-3-chlorophenyl)methanol versus other substituted aminobenzyl alcohols

Topic: Comparative Study of (4-Amino-3-chlorophenyl)methanol versus other Substituted Aminobenzyl Alcohols Content Type: Publish Comparison Guide Executive Summary (4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3 / 164...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of (4-Amino-3-chlorophenyl)methanol versus other Substituted Aminobenzyl Alcohols Content Type: Publish Comparison Guide

Executive Summary

(4-Amino-3-chlorophenyl)methanol (CAS: 113372-69-3 / 164467-31-0) represents a critical structural motif in medicinal chemistry, serving as both a metabolic biomarker for the carcinogen MOCA (4,4'-Methylenebis(2-chloroaniline)) and a versatile building block for kinase inhibitors and antibody-drug conjugates (ADCs).

This guide objectively compares (4-Amino-3-chlorophenyl)methanol against its non-halogenated (4-aminobenzyl alcohol) and fluorinated analogs. It highlights the distinct electronic and steric influences of the ortho-chlorine substituent, which significantly alters nucleophilicity, lipophilicity, and metabolic stability compared to standard aminobenzyl alcohols.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of a chlorine atom at the 3-position (ortho to the amino group) introduces steric bulk and electronic withdrawal that differentiates this compound from its analogs.

Property(4-Amino-3-chlorophenyl)methanol4-Aminobenzyl alcohol(4-Amino-3-fluorophenyl)methanol
Structure Cl-Substituted Unsubstituted F-Substituted
Molecular Weight 157.60 g/mol 123.15 g/mol 141.14 g/mol
LogP (Predicted) ~1.41~0.65~0.95
pKa (Aniline NH₂) ~2.7 - 3.0 (Weak Base)4.6 (Moderate Base)~3.5 (Weak Base)
H-Bond Donors/Acceptors 2 / 22 / 22 / 2
Electronic Effect Inductive (-I) > Resonance (+R)Standard ReferenceStrong (-I), Weak (+R)
Key Reactivity Reduced nucleophilicity at N; Benzylic oxidation susceptibleHigh nucleophilicity at N; Prone to polymerizationModerate nucleophilicity; Metabolic stability

Key Insight: The ortho-chlorine atom exerts a "blocking" effect, reducing the basicity of the primary amine by nearly 2 log units compared to the unsubstituted parent. This makes the amino group less prone to non-specific acylation but requires stronger activation for coupling reactions.

Comparative Reactivity Analysis

Electronic Effects & Nucleophilicity

The reactivity of the aniline nitrogen is governed by the interplay of inductive and resonance effects.

  • Chlorine Effect: The -I (inductive withdrawal) effect of chlorine dominates over its +R (resonance donation) capacity in this configuration. Additionally, the steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) physically hinders the nitrogen lone pair, suppressing nucleophilic attack.

  • Fluorine Comparison: Fluorine is smaller (radius ~1.47 Å) and has a stronger -I effect but better orbital overlap for +R. Consequently, the fluorinated analog is slightly more basic and less sterically hindered than the chlorinated variant.

Metabolic Significance (MOCA Context)

Unlike generic aminobenzyl alcohols, (4-Amino-3-chlorophenyl)methanol is a known metabolite of the industrial carcinogen MOCA.

  • Pathway: MOCA undergoes N-hydroxylation followed by cleavage to yield this alcohol.

  • Biomarker Utility: Its presence in urine or hydrolyzed DNA adducts serves as a specific biomarker for occupational exposure to chlorinated aromatic amines.

MOCA_Metabolism cluster_legend Legend MOCA MOCA (4,4'-Methylenebis(2-chloroaniline)) NHOH N-Hydroxy-MOCA (Intermediate) MOCA->NHOH CYP450 Oxidation Cleavage C-N Cleavage NHOH->Cleavage Rearrangement Alcohol (4-Amino-3-chlorophenyl)methanol (Target Metabolite) Cleavage->Alcohol Hydrolysis Adduct DNA Adducts (Carcinogenesis) Alcohol->Adduct Activation key Green Arrow: Metabolic Formation Red Dashed: Toxicological Path

Figure 1: Metabolic pathway showing the formation of (4-Amino-3-chlorophenyl)methanol from MOCA.

Experimental Synthesis Protocol

Objective: Selective synthesis of (4-Amino-3-chlorophenyl)methanol from commercially available 4-amino-3-chlorobenzoic acid without over-reduction or affecting the aromatic chloride.

Methodology: Reduction of the methyl ester intermediate using Sodium Borohydride (NaBH₄) in Methanol.[1] This method is preferred over Lithium Aluminum Hydride (LiAlH₄) for its milder conditions and chemoselectivity.

Reagents Required:
  • 4-Amino-3-chlorobenzoic acid (Starting Material)

  • Methanol (Anhydrous)

  • Sulfuric acid (Catalytic, for esterification)

  • Sodium Borohydride (NaBH₄)[1][2][3][4]

  • Tetrahydrofuran (THF)[5]

Step-by-Step Protocol:

Phase 1: Esterification

  • Dissolve 4-Amino-3-chlorobenzoic acid (10 mmol) in Methanol (30 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

  • Neutralize with NaHCO₃, evaporate methanol, and extract with Ethyl Acetate to obtain Methyl 4-amino-3-chlorobenzoate . Yield typically >90%.[6]

Phase 2: Reduction to Alcohol

  • Dissolve the methyl ester (5 mmol) in THF (15 mL).

  • Add NaBH₄ (10 mmol, 2 equiv.) in portions at 0°C.

  • Heat the mixture to reflux.

  • Add Methanol (5 mL) dropwise over 30 minutes to the refluxing mixture (in situ generation of active alkoxyborohydrides).

  • Reflux for an additional 1 hour.

  • Quench: Cool to 0°C and slowly add 1N HCl until pH ~7.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis_Protocol Start 4-Amino-3-chlorobenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Activation Inter Methyl 4-amino-3-chlorobenzoate Step1->Inter >90% Yield Step2 Reduction (NaBH4, THF/MeOH Reflux) Inter->Step2 Chemoselective Red. Product (4-Amino-3-chlorophenyl)methanol Step2->Product Final Product

Figure 2: Synthetic workflow from benzoic acid precursor to the target benzyl alcohol.

Applications in Drug Development

  • Kinase Inhibitor Scaffolds: The 3-chloro-4-amino motif is a privileged structure in kinase inhibitors (e.g., Lapatinib, Gefitinib analogs). The benzyl alcohol moiety serves as a handle for attaching solubilizing groups or warheads via etherification or oxidation to the aldehyde followed by reductive amination.

  • Antibody-Drug Conjugates (ADCs): Used as a spacer/linker component where the aniline nitrogen attaches to the payload and the benzyl alcohol facilitates conjugation to the linker system.

  • Liquid Crystal Polymers: The rigid, halogenated aromatic core provides unique optical properties when incorporated into polyimide or polyester backbones.

References

  • Synthesis of Amino Alcohols: Abiko, A., et al. "Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF." Tetrahedron Letters, 1992.

  • MOCA Metabolism: Kaderlik, K. R., et al. "Metabolic N-hydroxylation of 4,4'-methylenebis(2-chloroaniline) (MOCA) by human liver microsomes." Carcinogenesis, 1993.

  • Electronic Effects of Halogens: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Comparative Basicity: "Basicity of Substituted Anilines." Bordwell pKa Table.

  • Chemical Safety Data: PubChem Compound Summary for (4-Amino-3-chlorophenyl)methanol (CID 113372-69-3).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (4-Amino-3-chlorophenyl)methanol

Executive Summary & Core Directive (4-Amino-3-chlorophenyl)methanol (CAS: 113372-67-1) is a functionalized aniline derivative widely used as an intermediate in pharmaceutical synthesis. Its dual functionality (primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(4-Amino-3-chlorophenyl)methanol (CAS: 113372-67-1) is a functionalized aniline derivative widely used as an intermediate in pharmaceutical synthesis. Its dual functionality (primary amine and benzyl alcohol) combined with a halogen substituent presents specific stability and disposal challenges.

The Core Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances shall this material be discharged into municipal wastewater systems. Its chlorinated nature requires high-temperature incineration with acid gas scrubbing to prevent the release of toxic dioxins and hydrochloric acid.

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the safety protocols.

The presence of the amine group makes this compound sensitive to oxidation (darkening over time), while the chlorine atom dictates its classification as a halogenated pollutant.

PropertyDataOperational Implication
Chemical Name (4-Amino-3-chlorophenyl)methanolUse full name on all waste tags.
CAS Number 113372-67-1Unique identifier for inventory/EHS tracking.
Molecular Formula C₇H₈ClNOContains Nitrogen and Chlorine.
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust). Use weigh boats/funnels.
Solubility DMSO, Methanol, EthanolUse alcohols for spill cleanup/wiping.
Primary Hazards Irritant (Skin/Eye/Lung), Aquatic ToxicityH315, H319, H335 . Treat as environmentally persistent.
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesRisk of exothermic reaction. Do not store with nitric acid or peroxides.

Pre-Disposal Handling & Storage

To minimize waste volume and prevent degradation before use:

  • Storage Environment: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) if possible. Anilines oxidize and darken upon air exposure.

  • Segregation: Keep physically separate from oxidizing acids (e.g., Nitric, Perchloric) to prevent potential ignition or formation of toxic N-oxides.

  • Container Choice: Amber glass is preferred to prevent photodegradation.

Disposal Workflow & Logic

The disposal pathway is strictly governed by the Halogenated nature of the compound. Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) significantly increases the disposal cost for the entire container because the entire volume must be treated as halogenated.

The Segregation Rule
  • Stream A (Halogenated): Contains (4-Amino-3-chlorophenyl)methanol, DCM, Chloroform, Chlorobenzene.

  • Stream B (Non-Halogenated): Acetone, Methanol, Ethyl Acetate, Toluene.[1]

  • Stream C (Aqueous): Water-based buffers.

CRITICAL: If you dissolve (4-Amino-3-chlorophenyl)methanol in Acetone to clean a flask, that Acetone must now be poured into the Halogenated waste stream.

Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Do not dissolve the solid unnecessarily. Solid waste is cheaper to incinerate than liquid waste.

  • Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Label the inner container clearly.[2]

  • Place this container into the lab's designated Solid Hazardous Waste drum.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Assess the Solvent: If the reaction solvent was halogenated (e.g., DCM), pour directly into the Halogenated Waste carboy.

  • Cross-Contamination: If the solvent was non-halogenated (e.g., Methanol), the presence of the chlorinated solute (CAS 113372-67-1) forces the entire mixture into the Halogenated Waste stream.

  • pH Check: Ensure the waste solution is not highly acidic (< pH 2) or basic (> pH 12). Neutralize if necessary to prevent container corrosion, but only if standard lab protocol permits.

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment: If solid, cover with wet paper towels to prevent dust dispersion, then scoop up.

  • Solubilization: Wipe the surface with a paper towel soaked in Ethanol or Methanol (the compound is soluble in alcohols).

  • Disposal: Place all contaminated paper towels, gloves, and scoopers into a bag. Tag as "Solid Debris contaminated with Halogenated Organics."

Decision Logic Diagram

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.

DisposalWorkflow Start Waste Generation: (4-Amino-3-chlorophenyl)methanol StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid PackSolid Pack in HDPE Jar or Double Bag IsSolid->PackSolid LabelSolid Label: 'Solid Waste - Toxic/Irritant' List CAS: 113372-67-1 PackSolid->LabelSolid Final EHS Pickup / Incineration LabelSolid->Final SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHaloSolv HaloStream MUST GO TO: Halogenated Waste Stream HaloSolv->HaloStream NonHaloSolv->HaloStream Contaminated by Cl- Tagging Complete Waste Tag: Check 'Halogenated' List all constituents HaloStream->Tagging Tagging->Final

Figure 1: Decision tree for the segregation and disposal of (4-Amino-3-chlorophenyl)methanol. Note that non-halogenated solvents become halogenated waste streams once this compound is introduced.

Regulatory & Compliance Context

EPA/RCRA Classification

While this specific CAS is not explicitly "P-listed" (Acutely Toxic) or "U-listed" (Toxic) by default in 40 CFR 261.33, it is a derivative of aniline and a chlorinated hydrocarbon.

  • Characteristic Waste: It likely meets criteria for toxicity if leached.

  • F-List Consideration: If spent solvents (like Methylene Chloride) are used with it, the waste is F002 (Spent Halogenated Solvents).[3]

  • Best Practice: Treat as "Hazardous Waste - Toxic, Irritant, Halogenated."

Incineration Requirement

Because of the chlorine content, this waste cannot be fuel-blended for energy recovery in standard cement kilns unless they are equipped for halogen handling. It typically requires Rotary Kiln Incineration with secondary combustion chambers and scrubbers to neutralize the HCl gas generated during combustion [1].

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Consult a physician (aniline derivatives can absorb through membranes).

  • Skin Contact: Wash with soap and water. Do not use ethanol on skin, as it may enhance transdermal absorption of the aniline derivative.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents and Halogenated Organics. RCRA Orientation Manual. Available at: [Link]

  • PubChem. Compound Summary: (3-Amino-4-chlorophenyl)methanol (Isomer Analogue for Hazard Data).[4] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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